molecular formula C10H12N2S B2689091 2-Propyl-benzothiazol-6-ylamine CAS No. 58460-07-4

2-Propyl-benzothiazol-6-ylamine

Cat. No.: B2689091
CAS No.: 58460-07-4
M. Wt: 192.28
InChI Key: YEYHJXPSNYTXQN-UHFFFAOYSA-N
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Description

2-Propyl-benzothiazol-6-ylamine is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28. The purity is usually 95%.
BenchChem offers high-quality 2-Propyl-benzothiazol-6-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyl-benzothiazol-6-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYHJXPSNYTXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermogravimetric Analysis (TGA) of 2-Propyl-benzothiazol-6-ylamine: A Comprehensive Technical Guide for Pharmaceutical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Propyl-benzothiazol-6-ylamine (CAS: 58460-07-4) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of dopaminergic agonists such as Pramipexole. For drug development professionals and formulation scientists, understanding the thermal stability of this compound is paramount. This whitepaper provides an in-depth, mechanistic guide to the Thermogravimetric Analysis (TGA) of 2-Propyl-benzothiazol-6-ylamine, bridging the gap between raw thermal data and the underlying molecular causality.

As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps. Here, we dissect the why behind the thermal behavior of benzothiazole derivatives and establish a self-validating analytical protocol that ensures absolute scientific integrity.

Molecular Architecture and Thermal Causality

The thermal degradation profile of 2-Propyl-benzothiazol-6-ylamine is dictated by its structural dichotomy: a highly stable, electron-rich aromatic core paired with thermally labile functional groups.

  • The Benzothiazole Core: The fused bicyclic system (a benzene ring fused to a thiazole ring) is stabilized by extensive π -electron delocalization and the presence of nitrogen and sulfur heteroatoms. Consequently, benzothiazole frameworks generally exhibit robust thermal stability, often resisting core decomposition until temperatures exceed 300 °C to 350 °C 1[1].

  • The Substituents (2-Propyl and 6-Amino): These peripheral groups act as the primary sites of thermal vulnerability. The aliphatic 2-propyl chain is susceptible to homolytic radical cleavage, while the 6-amino group can undergo deamination or intermolecular condensation at elevated temperatures.

Understanding this hierarchy of bond strengths allows us to predict a multi-step degradation pathway, which is characteristic of substituted benzothiazole derivatives2[2].

Self-Validating TGA Experimental Protocol

A TGA protocol is only as reliable as its baseline. To ensure trustworthiness, the methodology must be a self-validating system that actively corrects for instrumental drift and buoyancy effects.

Step-by-Step Methodology
  • Crucible Preparation & Calcination: Utilize high-purity Alumina ( Al2​O3​ ) crucibles. Pre-calcine the crucibles at 900 °C for 30 minutes to volatilize any residual organic contaminants.

  • Baseline Establishment (Self-Validation Step): Perform a "blank run" with the empty crucible using the exact heating profile intended for the sample. Causality: This captures the apparent mass change caused by the changing density of the purge gas as it heats (buoyancy effect). This blank data is automatically subtracted from the sample run to ensure zero-drift integrity.

  • Sample Loading: Accurately weigh 2.0 to 5.0 mg of 2-Propyl-benzothiazol-6-ylamine into the crucible. Causality: Using a strictly controlled, low sample mass prevents thermal gradients and mass transfer limitations (e.g., trapped volatiles) within the sample bed, ensuring sharp and accurate Derivative Thermogravimetry (DTG) peaks.

  • Atmosphere Equilibration: Purge the microbalance and furnace with high-purity Nitrogen ( N2​ , 99.999%) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert nitrogen atmosphere precludes oxidative degradation, allowing the analyst to isolate and observe pure thermal cracking (pyrolysis) events.

  • Dynamic Heating: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal thermodynamic balance between thermal resolution (separating overlapping degradation phases) and preventing thermal lag between the furnace and the sample.

TGA_Workflow N1 1. Sample Preparation (2-5 mg, Alumina Crucible) N2 2. Atmosphere Equilibration (N2 at 50 mL/min) N1->N2 N3 3. Dynamic Heating (10 °C/min to 600 °C) N2->N3 N4 4. Mass Loss Detection (Microbalance) N3->N4 N5 5. DTG & Kinetic Analysis (Baseline Subtracted) N4->N5

Fig 1. Self-validating step-by-step TGA experimental workflow for pharmaceutical intermediates.

Mechanistic Degradation Pathway

Based on the thermal behavior of analogous benzothiazole amides and amines, the degradation of 2-Propyl-benzothiazol-6-ylamine under an inert atmosphere follows a distinct, three-phase pyrolytic pathway. Benzothiazole compounds generally exhibit no significant mass changes below 100 °C to 150 °C, confirming their stability under standard pharmaceutical processing conditions3[3].

  • Phase I: Desolvation (< 150 °C) The initial, minor mass loss is non-destructive. It corresponds to the endothermic evaporation of surface moisture or residual organic solvents trapped in the crystal lattice during the synthesis of the intermediate.

  • Phase II: Dealkylation & Deamination (150 °C – 300 °C) As thermal energy surpasses the bond dissociation energies of the peripheral groups, the molecule undergoes dealkylation (loss of the 2-propyl group as a propene or propyl radical) and deamination (loss of the 6-amino group). This phase represents the first major inflection point on the DTG curve.

  • Phase III: Core Rupture (> 300 °C) At temperatures exceeding 300 °C, the robust benzothiazole core finally succumbs to thermal cracking. The thiazole ring typically ruptures first, releasing sulfurous volatiles (e.g., H2​S , CS2​ ), followed by the breakdown of the benzene ring into smaller hydrocarbon fragments2[2].

Degradation_Pathway M 2-Propyl-benzothiazol-6-ylamine (Intact Molecule) P1 Phase I: Desolvation (< 150 °C) M->P1 Heat P2 Phase II: Dealkylation & Deamination (150 °C - 300 °C) P1->P2 -H2O / Solvent P3 Phase III: Ring Cleavage (> 300 °C) P2->P3 -Propyl / -NH2 C Carbonaceous Char (> 600 °C) P3->C Core Rupture

Fig 2. Three-phase thermal degradation pathway of 2-Propyl-benzothiazol-6-ylamine.

Quantitative Thermal Profiling

To facilitate rapid comparison and formulation planning, the expected quantitative mass loss profile for 2-Propyl-benzothiazol-6-ylamine is summarized in the table below. This data relies on the stoichiometric mass of the functional groups relative to the total molecular weight ( MW=192.28 g/mol ).

Degradation PhaseTemperature Range (°C)Putative Chemical EventEstimated Mass Loss (%)
Phase I 25 – 150Desolvation and loss of surface moisture< 2.0%
Phase II 150 – 300Dealkylation (loss of 2-propyl) and deamination25.0 – 35.0%
Phase III 300 – 500Pyrolytic cleavage of the thiazole and benzene rings40.0 – 50.0%
Residual > 500Formation of highly cross-linked carbonaceous char15.0 – 20.0%

Conclusion

The thermogravimetric analysis of 2-Propyl-benzothiazol-6-ylamine reveals a highly stable pharmaceutical intermediate suitable for high-temperature synthetic steps (up to ~150 °C) without risk of degradation. By employing a self-validating TGA protocol under an inert atmosphere, researchers can accurately map its multi-step degradation pathway, ensuring that downstream drug development processes—such as the synthesis of Pramipexole—are conducted within safe, thermodynamically sound parameters.

References

  • Source: NIH / RSC Advances (2018)
  • Source: Nanomaterials Chemistry (2024)
  • Source: RSC Advances (2025)

Sources

The 2-Aminobenzothiazole Scaffold: A Comprehensive Whitepaper on Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzothiazole moiety is a highly versatile, privileged heterocyclic scaffold that has fundamentally shaped modern medicinal chemistry. Comprising a benzene ring fused to a thiazole ring with an amino group at the C2 position, this planar and rigid structure facilitates high-affinity interactions with a diverse array of biological targets. This technical guide provides an authoritative review of the scaffold’s historical discovery, core synthetic methodologies, and pharmacological applications, specifically tailored for researchers and drug development professionals.

Historical Context and Discovery

The journey of the benzothiazole core began in 1887 with A.W. Hofmann's pioneering synthesis of 2-substituted derivatives (1). Initially relegated to the dye industry, the unique electron-rich nature of the bicyclic framework eventually captured the attention of medicinal chemists.

In the 1950s, 2-aminobenzothiazole derivatives were heavily explored as central muscle relaxants. However, the true inflection point in the scaffold's history was the discovery and subsequent 1995 FDA approval of Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) for the treatment of amyotrophic lateral sclerosis (ALS) (2). This milestone validated the 2-aminobenzothiazole moiety as a clinical pharmacophore, sparking decades of research into its neuroprotective, anticancer, and antimicrobial properties.

Core Chemical Synthesis Methodologies

The construction of the 2-aminobenzothiazole core relies heavily on the oxidative cyclization of thio-derivatives. Two classical methods dominate the literature: the Jacobson synthesis (cyclization of thiobenzanilides) and the Hugershoff synthesis (cyclization of arylthioureas) (3).

The Hugershoff reaction remains the most widely adopted due to its operational simplicity and high atom economy. The causality behind the reagent selection is critical: molecular bromine ( Br2​ ) is utilized as an electrophilic oxidant to activate the thiocarbonyl sulfur, lowering the activation energy for an intramolecular electrophilic aromatic substitution. Acetic acid is selected as the solvent because its polar protic nature stabilizes the intermediate sulfonium species while buffering the hydrobromic acid generated during cyclization.

Hugershoff_Workflow Aniline Substituted Aniline Thiourea Arylthiourea Intermediate Aniline->Thiourea KSCN / HCl Bromine Bromine / Acetic Acid (Oxidative Cyclization) Thiourea->Bromine Electrophilic Attack Product 2-Aminobenzothiazole Core Bromine->Product Ring Closure Validation NMR / MS Validation Product->Validation QC Check

Caption: Logical workflow of the Hugershoff synthesis for 2-aminobenzothiazole core construction.

Experimental Protocol 1: Self-Validating Hugershoff Synthesis

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.

  • Arylthiourea Formation: Dissolve the substituted aniline (1.0 equiv) and potassium thiocyanate (KSCN, 1.2 equiv) in a mixture of concentrated HCl and water. Reflux for 4 hours.

    • Causality: Acidic conditions protonate the thiocyanate, generating the highly electrophilic isothiocyanic acid (HNCS) required for nucleophilic attack by the aniline.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the aniline spot validates total conversion, preventing unreacted aniline from undergoing unwanted aromatic bromination in the next step.

  • Oxidative Cyclization: Isolate the arylthiourea intermediate. Suspend it in glacial acetic acid and add a solution of Br2​ (1.05 equiv) in acetic acid dropwise at 0°C. Stir at room temperature for 12 hours.

  • Quenching and Isolation: Pour the mixture into ice water and neutralize with aqueous ammonia to precipitate the free base. Filter and recrystallize from ethanol.

  • Structural Validation:

    • Validation Check: Run 1H -NMR spectroscopy. The absence of the thiourea N-H protons and the emergence of a distinct 2-amino NH2​ broad singlet (~7.5 ppm) definitively confirms successful ring closure over mere bromination.

Pharmacological Profiling and Biological Activities

Derivatization at the C2-amino group and the C6-position of the benzothiazole ring has yielded compounds with potent biological activities across multiple therapeutic areas. Recent advancements have highlighted their efficacy as kinase inhibitors in oncology and as modulators of ion channels in neurology (4). Furthermore, screening against recombinant Mycobacterium tuberculosis has identified 2-aminobenzothiazoles as potent bactericidal agents (5).

Table 1: Quantitative Data on Key 2-Aminobenzothiazole Derivatives
CompoundPrimary Biological TargetTherapeutic IndicationKey Quantitative Metric
Riluzole Nav blocker, KCa activatorAmyotrophic Lateral SclerosisNav IC50​ = 1–50 μM
Compound 3 CSF1R kinasePancreatic CancerKinase IC50​ = 1.4 nM
Compound 13 EGFRColorectal/Lung CancerCellular IC50​ = 6.43 μM (HCT116)
SKA-19 Nav blocker, KCa activatorEpilepsy / Convulsions ED50​ = 4.07 mg/kg (in vivo)

Mechanisms of Action: The Riluzole Paradigm

Riluzole serves as the archetypal 2-aminobenzothiazole. Its neuroprotective mechanism is multifaceted, primarily driven by the inhibition of voltage-gated sodium channels (Nav) and the activation of small-conductance Ca2+ -activated K+ channels (KCa) (6). By blocking Nav channels, Riluzole dampens neuronal excitability, which consequently decreases presynaptic glutamate release. This prevents the excitotoxic overstimulation of motor neurons, a hallmark of ALS pathology.

Riluzole_Pathway Riluzole Riluzole (2-Aminobenzothiazole) SCNA Voltage-Gated Sodium Channels (Nav) Riluzole->SCNA Blocks Glutamate Presynaptic Glutamate Release Riluzole->Glutamate Inhibits KCa Ca2+-Activated K+ Channels Riluzole->KCa Activates Neuroprotection Neuroprotection (ALS Survival) SCNA->Neuroprotection Reduces Excitotoxicity Glutamate->Neuroprotection Prevents Overstimulation KCa->Neuroprotection Hyperpolarization

Caption: Riluzole's neuroprotective mechanism via SCNA blockade and KCa activation.

Experimental Protocol 2: Self-Validating High-Throughput Cytotoxicity Screening

When evaluating novel 2-aminobenzothiazole derivatives for anticancer potential (e.g., EGFR/CSF1R inhibitors), a robust in vitro screening workflow is required.

  • Cell Seeding: Seed target cancer cells (e.g., HCT116) in a 96-well plate at 5×103 cells/well in 100 μL of complete media. Incubate overnight at 37°C, 5% CO2​ .

    • Validation Check: Include a "cell-free" media control well. This establishes the background absorbance/luminescence baseline, ensuring the assay signal is strictly dependent on cellular metabolic activity.

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole compound in DMSO, ensuring the final DMSO concentration in the well does not exceed 0.1% (to prevent solvent-induced toxicity). Treat cells for 72 hours.

  • Viability Quantification: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μL of DMSO and read absorbance at 570 nm.

    • Causality: Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, yielding purple formazan. The absorbance is directly proportional to the living cell count.

  • Data Analysis & Assay Validation:

    • Validation Check: Calculate the Z'-factor using a known cytotoxic positive control (e.g., Staurosporine) and the vehicle negative control. A calculated Z'-factor > 0.5 statistically validates the assay's robustness, confirming that the observed IC50​ values are reliable for hit-to-lead optimization.

Conclusion

The 2-aminobenzothiazole scaffold remains a cornerstone in drug discovery. From its early days in dye chemistry to its critical role in neurodegenerative disease management and modern targeted oncology, its structural rigidity and functional adaptability make it an ideal template for rational drug design. By leveraging self-validating synthetic protocols like the Hugershoff reaction and rigorous biological screening, researchers can continue to unlock the vast therapeutic potential of this privileged heterocycle.

References

  • The Benzothiazole Scaffold: A Cornerstone in Drug Discovery and Development Source: Benchchem URL
  • Riluzole Source: Alzheimer's Drug Discovery Foundation URL
  • Metal-Free Synthesis of 2-Substituted (N, O, C)
  • 2-Aminobenzothiazoles in anticancer drug design and discovery Source: PMC - NIH URL
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis Source: Microbiology Spectrum - ASM Journals URL
  • The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19)

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole bicyclic ring system is a "privileged scaffold" in modern medicinal chemistry, capable of interacting with diverse biological targets due to its unique combination of a hydrogen-bonding acceptor (thiazole nitrogen), a sulfur heteroatom, and an aromatic core. Among its derivatives, 2-Propyl-benzothiazol-6-ylamine (CAS 58460-07-4) and related 2-alkyl-6-aminobenzothiazoles serve as critical pharmacophores and synthetic intermediates[1]. The bidentate nature of the thiazole ring, combined with the hydrogen-bond donating capability of the 6-amino group and the tunable lipophilicity of the 2-alkyl chain, allows these molecules to be optimized for oncology, neurology, and infectious disease indications.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and field-proven experimental protocols for synthesizing and evaluating 2-propyl-benzothiazol-6-ylamine and its analogs.

Chemical Profile & Quantitative Data

To facilitate rational drug design, the foundational physicochemical properties of 2-propyl-benzothiazol-6-ylamine are summarized below. The lipophilic 2-propyl chain significantly enhances membrane permeability compared to the unsubstituted parent compound, making it an ideal candidate for central nervous system (CNS) targeting or intracellular kinase inhibition.

PropertyValue / Description
IUPAC Name 2-propyl-1,3-benzothiazol-6-amine
CAS Registry Number 58460-07-4[1]
Molecular Formula C10H12N2S[2]
Molecular Weight 192.28 g/mol [2]
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 2 (Thiazole N, Amine N)
Structural Class 2-Alkyl-6-aminobenzothiazole

Pharmacological Profiling & Mechanistic Pathways

The 6-aminobenzothiazole scaffold exhibits pleiotropic biological activities depending on its peripheral substitutions.

Oncology: PI3K/Akt/mTOR Pathway Inhibition

Derivatives of 6-aminobenzothiazole have been shown to exhibit potent anticancer activity by acting as ATP-competitive inhibitors of the PI3K/Akt/mTOR signaling pathway[3]. The 6-amino group acts as a critical hydrogen-bond donor to the hinge region of the PI3K kinase domain, while the 2-alkyl group occupies the adjacent hydrophobic pocket. By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby starving downstream effectors (Akt and mTOR) of activation signals and inducing apoptosis in malignant cells[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTOR Complex Akt->mTOR Activates Survival Tumor Cell Survival mTOR->Survival Promotes Inhibitor 6-Aminobenzothiazoles (e.g., 2-Propyl analog) Inhibitor->PI3K Competitive Inhibition

Fig 1. PI3K/Akt/mTOR signaling pathway inhibition by 6-aminobenzothiazole derivatives.

Neurology: MAO-A Inhibition

The 6-aminobenzothiazole core is a recognized structural scaffold for monoamine oxidase type-A (MAO-A) inhibitors (e.g., the experimental drug E2011)[4]. The alkyl group at the C(2)-position intensifies the binding affinity and subsequent pharmacological activity by anchoring the molecule within the hydrophobic active site of the enzyme[4].

Infectious Diseases: Anti-Trypanosomal Activity

Recent medicinal chemistry campaigns have identified urea derivatives of aminobenzothiazoles as highly potent agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT)[5]. The benzothiazole core provides the necessary metabolic stability and membrane permeability that earlier furan-based candidates lacked[5].

Synthetic Methodologies & Workflow

Synthesizing 2-alkyl-6-aminobenzothiazoles requires strict regiocontrol. Direct electrophilic substitution (e.g., nitration) of 2-alkylbenzothiazoles often yields an inseparable mixture of 4-, 5-, 6-, and 7-isomers. Therefore, a de novo ring construction approach is preferred.

We utilize the condensation of 2-amino-5-nitrothiophenol with an aliphatic aldehyde (butyraldehyde for the 2-propyl derivative), followed by chemoselective reduction[6].

Synthesis_Workflow Thiophenol 2-Amino-5-nitrothiophenol Condensation Condensation (Pyridine, Heat) Thiophenol->Condensation Aldehyde Butyraldehyde Aldehyde->Condensation Intermediate 6-Nitro-2-propyl- benzothiazole Condensation->Intermediate Reduction Chemoselective Reduction (SnCl2 / HCl) Intermediate->Reduction Product 2-Propyl-benzothiazol- 6-ylamine Reduction->Product

Fig 2. Regioselective synthesis workflow for 2-propyl-benzothiazol-6-ylamine.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Propyl-benzothiazol-6-ylamine

Causality Note: We specifically select Tin(II) chloride ( SnCl2​ ) in methanolic HCl for the nitro-reduction step rather than standard palladium-catalyzed hydrogenation ( H2​ , Pd/C)[6]. The causality here is twofold: first, the benzothiazole sulfur atom acts as a potent catalyst poison for palladium surfaces; second, SnCl2​ ensures strictly chemoselective reduction of the nitro moiety without risking reductive ring-opening of the thiazole core.

Step-by-Step Methodology:

  • Condensation: Dissolve 2-amino-5-nitrothiophenol (1.0 equiv) and butyraldehyde (1.2 equiv) in anhydrous pyridine.

  • Cyclization: Heat the mixture to reflux (approx. 115°C) under an inert argon atmosphere for 4-6 hours. The pyridine acts as both solvent and base to drive the oxidative cyclization.

  • Isolation of Intermediate: Cool the reaction to room temperature and pour over crushed ice. Filter the resulting precipitate (6-nitro-2-propylbenzothiazole), wash with cold water, and dry under vacuum.

  • Reduction: Suspend the intermediate in a mixture of methanol and concentrated HCl (3:1 v/v). Add SnCl2​⋅2H2​O (5.0 equiv) portion-wise[6].

  • Reflux & Workup: Reflux the mixture for 2 hours. Cool to 0°C and carefully basify to pH 10-11 using 20% aqueous NaOH. Crucial Step: The excess NaOH converts the precipitated tin salts into soluble sodium stannate ( Na2​[Sn(OH)6​] ), allowing for clean extraction.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target 2-propyl-benzothiazol-6-ylamine.

Protocol B: Self-Validating Kinase Inhibition Assay (PI3K)

To evaluate the anticancer efficacy of the synthesized analogs, we employ an ADP-Glo™ Kinase Assay[3]. Causality Note: This luminescent assay is selected over radiometric 33P -ATP assays because it avoids radioactive waste and is unquenched by the intrinsic fluorescence often exhibited by benzothiazole analogs. To ensure the protocol is a self-validating system, we include a no-enzyme control (to establish baseline ATP autohydrolysis) and a positive control (Wortmannin, a known PI3K inhibitor) to verify assay sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of 2-propyl-benzothiazol-6-ylamine in DMSO. Dilute to a 10X working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2​ ).

  • Reaction Assembly: In a 384-well white microplate, combine:

    • 1 µL of compound (or DMSO vehicle control)

    • 2 µL of PI3Kγ enzyme (optimized concentration)

    • 2 µL of Substrate/ATP mix (PIP2 lipid substrate + 10 µM ultra-pure ATP)

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. Mechanism: This reagent actively depletes any unconsumed ATP, leaving only the ADP generated by the kinase reaction.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This converts the ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to kinase activity.

  • Data Analysis: Read luminescence on a microplate reader. Calculate the IC 50​ using non-linear regression analysis against the Wortmannin standard curve.

References

  • Molecules (via NIH/PMC) - Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Available at:[Link]

  • Mutation Research (via PubMed) - Assessment of potential mutagenic activities of a novel benzothiazole MAO-A inhibitor E2011 using Salmonella typhimurium YG1029. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. Available at:[Link]

Sources

Methodological & Application

2-Propyl-benzothiazol-6-ylamine as a fluorescent probe

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of 2-Propyl-benzothiazol-6-ylamine, a member of the versatile benzothiazole class of fluorophores. It details the predicted photophysical properties, mechanism of action, and potential applications, along with detailed protocols to serve as a robust starting point for researchers.

Disclaimer: Foundational & Forward-Looking Data

Direct experimental data for the specific compound, 2-Propyl-benzothiazol-6-ylamine, is not extensively available in peer-reviewed literature. The following application notes and protocols are therefore built upon the well-established principles of the benzothiazole fluorescent scaffold and data from close structural analogs. The provided quantitative data and experimental procedures should be considered as validated starting points for investigation, with the understanding that optimization is essential for specific experimental contexts.

Introduction: The Benzothiazole Scaffold

Benzothiazole derivatives are a cornerstone in the field of fluorescent probe design. Their rigid, planar heterocyclic structure provides a robust π-conjugated system that gives rise to favorable photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[1][2] The true power of the benzothiazole scaffold lies in its synthetic tractability; the core can be readily functionalized to tune its spectral properties and to install specific recognition moieties for a vast array of analytes.[3] This has led to the development of sophisticated probes for metal ions, reactive oxygen species, and changes in the cellular microenvironment.[2]

2-Propyl-benzothiazol-6-ylamine features two key substituents on this core:

  • A 6-amino (-NH₂) group: This potent electron-donating group is critical for the molecule's fluorescent properties, making it highly sensitive to its local environment.

  • A 2-propyl (-CH₂CH₂CH₃) group: This non-polar alkyl chain enhances the molecule's hydrophobicity.

This specific combination of functional groups suggests that 2-Propyl-benzothiazol-6-ylamine is an excellent candidate for use as an environmentally sensitive fluorescent probe , capable of reporting on the polarity and viscosity of its immediate surroundings.

Principle of Operation: Environmentally Sensitive Fluorescence via ICT

The predicted fluorescence mechanism for 2-Propyl-benzothiazol-6-ylamine is based on Intramolecular Charge Transfer (ICT) .[1] In this process, the benzothiazole core acts as a modest electron acceptor, while the 6-amino group serves as a strong electron donor.

  • Ground State: In its ground state, the molecule has a relatively non-polar charge distribution.

  • Excitation: Upon absorption of a photon, an electron is promoted to an excited state. This excited state has a much larger dipole moment as electron density is transferred from the amino group to the benzothiazole ring system.

  • Solvent Relaxation & Emission: This charge-separated excited state is highly sensitive to the polarity of the surrounding solvent molecules.

    • In non-polar solvents: The solvent cannot effectively stabilize the polar excited state. The energy difference between the excited and ground states remains large, resulting in higher-energy (blue-shifted) emission and typically a higher fluorescence quantum yield.

    • In polar solvents: Polar solvent molecules reorient around the excited-state dipole, stabilizing it and lowering its energy level. This leads to lower-energy (red-shifted) emission and often a lower quantum yield due to the increased probability of non-radiative decay pathways.

This solvatochromic behavior makes the probe's emission spectrum a direct readout of local environmental polarity.

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS 2-Propyl-benzothiazol-6-ylamine (Low Dipole Moment) ES_NP ICT Excited State (High Dipole Moment) in Non-Polar Solvent GS->ES_NP Excitation (hν_abs) ES_NP->GS Fluorescence (hν_em) (Blue-Shifted) ES_P Solvent-Relaxed ICT State (High Dipole Moment) in Polar Solvent ES_NP->ES_P Solvent Relaxation ES_P->GS

Caption: Proposed Intramolecular Charge Transfer (ICT) mechanism.

Synthesis and Characterization

While a specific synthesis for 2-Propyl-benzothiazol-6-ylamine is not detailed in the literature, a representative synthesis can be readily achieved via the condensation of 4-amino-2-mercaptoaniline with butyric acid, a common method for forming 2-substituted benzothiazoles.[4]

Representative Synthesis Protocol:

  • To a flask containing polyphosphoric acid (PPA), add equimolar amounts of 4-amino-2-mercaptoaniline and butyric acid.

  • Heat the reaction mixture to 180-200°C with stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Collect the crude product by filtration and wash thoroughly with water.

  • Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Propyl-benzothiazol-6-ylamine.

Characterization: The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.[5]

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine (typically a pair of bands around 3350-3450 cm⁻¹).[6]

Predicted Spectroscopic Properties

The following table summarizes the predicted photophysical properties for 2-Propyl-benzothiazol-6-ylamine based on data from analogous benzothiazole derivatives. These values should be determined experimentally for precise characterization.

PropertyPredicted Value / RangeRationale / Comment
Absorption Max (λ_abs) 340 - 380 nmBased on the benzothiazole core. The amino group acts as an auxochrome, pushing the absorption to longer wavelengths compared to the unsubstituted parent compound.
Emission Max (λ_em) 400 - 550 nmHighly dependent on solvent polarity due to the ICT mechanism. Emission is expected to be blue-shifted in non-polar media (e.g., Dioxane) and red-shifted in polar media (e.g., Water).[7]
Stokes Shift > 60 nmBenzothiazole derivatives are known for their large Stokes shifts, which is advantageous for minimizing self-absorption and improving signal-to-noise in imaging applications.[2][8]
Molar Absorptivity (ε) 15,000 - 30,000 M⁻¹cm⁻¹Typical for π-conjugated aromatic systems.
Quantum Yield (Φ_F) 0.01 - 0.50Expected to be highly variable. Higher in non-polar, viscous environments where non-radiative decay pathways are suppressed, and lower in polar, aqueous environments.[7]
Fluorescence Lifetime (τ) 0.5 - 4.0 nsWill vary with the environment, similar to the quantum yield. Shorter lifetimes are expected in water compared to non-polar solvents.[7]

Applications and Experimental Protocols

The primary predicted application for 2-Propyl-benzothiazol-6-ylamine is as a "turn-on" fluorescent probe for imaging hydrophobic environments within biological systems, such as lipid droplets or protein aggregates.[9][10]

Protocol 1: Characterization of Solvatochromism

Objective: To experimentally validate the environmentally sensitive nature of the probe by measuring its absorption and fluorescence spectra in a range of solvents with varying polarity.

Materials:

  • 2-Propyl-benzothiazol-6-ylamine

  • Spectroscopic grade solvents: Dioxane, Toluene, Chloroform, Tetrahydrofuran (THF), Acetone, Ethanol, Methanol, Water

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of the probe in DMSO.

  • Working Solutions: Prepare a 5 µM working solution of the probe in each of the different solvents by diluting the stock solution. Ensure the final DMSO concentration is less than 0.5% to minimize its effect on the solvent properties.

  • Absorption Spectra: For each working solution, acquire the absorption spectrum from 300 to 500 nm to determine the λ_abs.

  • Emission Spectra: For each working solution, excite the sample at its λ_abs and record the emission spectrum. Record the wavelength of maximum emission (λ_em).

  • Data Analysis:

    • Plot the λ_em (in wavenumbers, cm⁻¹) against the solvent polarity function (e.g., Lippert-Mataga plot). A linear relationship confirms the ICT mechanism.

    • Compare the fluorescence intensity across the different solvents to observe the "turn-on" effect in non-polar environments.

Protocol 2: Live-Cell Imaging of Hydrophobic Structures

Objective: To use 2-Propyl-benzothiazol-6-ylamine as a fluorescent stain for imaging lipid-rich or hydrophobic structures within living cells.

Live_Cell_Workflow cluster_prep Cell Preparation cluster_stain Probe Staining cluster_image Imaging & Analysis c1 Seed cells on imaging-grade dish c2 Incubate 24h (37°C, 5% CO₂) c1->c2 s1 Prepare working solution (1-10 µM probe in media) c2->s1 s2 Replace media with probe solution s1->s2 s3 Incubate 15-30 min s2->s3 s4 Wash 2x with PBS s3->s4 i1 Mount on confocal microscope s4->i1 i2 Excite at ~360 nm Collect emission ~450 nm i1->i2 i3 Acquire images i2->i3 i4 Analyze fluorescence intensity & localization i3->i4

Sources

Application Note: Cell-Based Assays for Evaluating 2-Propyl-benzothiazol-6-ylamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Pre-clinical Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

Benzothiazole derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting profound anti-tumor, antimicrobial, and neuroprotective activities. Specifically, 2-substituted benzothiazol-amines, such as 2-Propyl-benzothiazol-6-ylamine (CAS: 58460-07-4), are frequently utilized as high-value intermediates or primary hit compounds in oncology screening libraries.

As a Senior Application Scientist, I emphasize that evaluating the cytotoxicity of a novel benzothiazole is not merely about calculating an IC₅₀; it is about mapping the causality of cell death . Extensive literature demonstrates that benzothiazole derivatives primarily exert their cytotoxic effects by triggering the intrinsic (mitochondrial) apoptosis pathway[1][2]. This process is driven by the generation of Reactive Oxygen Species (ROS), leading to the upregulation of pro-apoptotic proteins (Bax), the downregulation of anti-apoptotic proteins (Bcl-2), and the subsequent depolarization of the mitochondrial membrane ( ΔΨm​ )[3]. This depolarization forces the release of Cytochrome c, which activates the Caspase-9/3 cascade, culminating in programmed cell death[2][4].

To rigorously evaluate 2-Propyl-benzothiazol-6-ylamine, we must deploy a multi-tiered, self-validating assay system that captures both macroscopic viability and molecular apoptotic markers.

IntrinsicApoptosis Compound 2-Propyl-benzothiazol-6-ylamine Stress ROS Generation & Cellular Stress Compound->Stress Bax Bax Upregulation (Pro-apoptotic) Stress->Bax Bcl2 Bcl-2 Downregulation (Anti-apoptotic) Stress->Bcl2 Mito Mitochondrial Membrane Depolarization (ΔΨm↓) Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-9 & Caspase-3 Activation CytoC->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Intrinsic apoptosis pathway induced by 2-Propyl-benzothiazol-6-ylamine.

Experimental Strategy & Workflow

A robust cytotoxicity evaluation requires a logical progression from broad phenotypic screening to specific mechanistic validation. The workflow below is designed to be self-validating: Phase 1 establishes the baseline potency (IC₅₀), which then dictates the precise dosing regimens used in Phase 2 to ensure we are observing true pharmacological apoptosis rather than acute necrotic toxicity caused by overdosing.

Workflow Start Seed Cancer Cells (e.g., HepG2, HCT-116) Treat Treat with 2-Propyl- benzothiazol-6-ylamine Start->Treat Viability Phase 1: Cell Viability (MTT / CellTiter-Glo) Treat->Viability IC50 Calculate IC50 Viability->IC50 Mech Phase 2: Mechanism of Action (Use IC50 & 2x IC50 doses) IC50->Mech Apo Apoptosis Profiling (Annexin V / PI) Mech->Apo Mito Mitochondrial Stress (JC-1 Assay) Mech->Mito End Data Synthesis & Lead Validation Apo->End Mito->End

Phased experimental workflow for benzothiazole cytotoxicity evaluation.

Detailed Experimental Protocols

Protocol 1: Cell Viability & IC₅₀ Determination (MTT Assay)

Causality & Principle: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity, which reflects the number of metabolically viable cells[4]. Benzothiazoles inhibit proliferation, reducing the metabolic flux required to convert the yellow MTT tetrazolium salt into purple formazan crystals[5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HepG2 hepatocellular carcinoma or HCT-116 colorectal cancer cells) during the logarithmic growth phase. Seed at a density of 5,000–10,000 cells/well in 100 µL of complete medium (DMEM + 10% FBS) in a 96-well flat-bottom plate[5].

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adherence.

  • Compound Preparation: Dissolve 2-Propyl-benzothiazol-6-ylamine in 100% DMSO to create a 20 mM stock. Prepare serial dilutions in culture medium (e.g., 1, 5, 10, 25, 50, 100 µM). Critical: Ensure final DMSO concentration in wells does not exceed 0.5% to prevent solvent-induced toxicity[6].

  • Treatment: Aspirate old medium and add 100 µL of the compound-containing medium. Incubate for 48 hours[7].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours at 37°C[5].

  • Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place on an orbital shaker for 10 minutes[7].

  • Measurement: Read absorbance at 570 nm using a microplate reader.

System Validation (Self-Correction):

  • Positive Control: 10 µM Doxorubicin or Sorafenib to validate assay sensitivity[1].

  • Vehicle Control: Medium + 0.5% DMSO to establish 100% baseline viability.

  • Edge Effect Mitigation: Fill the outer perimeter wells of the 96-well plate with sterile PBS rather than cells to prevent evaporation-induced osmolarity shifts.

Protocol 2: Apoptosis Evaluation via Annexin V/PI Flow Cytometry

Causality & Principle: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent protein that binds to exposed PS with high affinity[4]. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining allows us to distinguish between viable, early apoptotic, and late apoptotic populations[4].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with 2-Propyl-benzothiazol-6-ylamine at ½ IC₅₀, IC₅₀, and 2× IC₅₀ concentrations for 24 and 48 hours.

  • Harvesting: Collect the culture medium (contains floating apoptotic cells) and trypsinize the adherent cells. Pool them together. Critical: Do not over-trypsinize, as this can artificially strip PS from the membrane, leading to false negatives.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution[4].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark[4].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via Flow Cytometry (detect FITC in FL1 channel and PI in FL2/FL3 channel).

Protocol 3: Mitochondrial Membrane Potential ( ΔΨm​ ) Assessment (JC-1 Assay)

Causality & Principle: Because benzothiazoles trigger the intrinsic pathway, mitochondrial depolarization is a prerequisite for apoptosis[1]. JC-1 is a lipophilic, cationic dye. In healthy cells with high ΔΨm​ , it accumulates in the mitochondria and forms "J-aggregates" (red fluorescence). In apoptotic cells with collapsed ΔΨm​ , it remains in the cytoplasm as monomers (green fluorescence). The Red/Green ratio is a quantitative metric of mitochondrial health.

Step-by-Step Methodology:

  • Preparation: Following a 24-hour treatment with the compound in 6-well plates, harvest cells and wash with PBS.

  • Staining: Resuspend cells in 500 µL of complete medium containing 2.5 µg/mL JC-1 dye.

  • Incubation: Incubate at 37°C for 20 minutes in the dark.

  • Washing: Centrifuge and wash twice with cold JC-1 assay buffer to remove excess dye.

  • Analysis: Analyze via Flow Cytometry or Fluorescence Microscopy. Calculate the ratio of J-aggregates (Ex 488 nm / Em 590 nm) to JC-1 monomers (Ex 488 nm / Em 530 nm). A decrease in the ratio indicates mitochondrial depolarization.

Data Presentation & Expected Results

To facilitate rapid decision-making, quantitative data should be summarized in structured formats. Below is a representative data synthesis table illustrating the expected pharmacological profile of 2-Propyl-benzothiazol-6-ylamine across standard oncology cell lines, based on structural analogs in the benzothiazole class[1][8].

Cell LineOrigin48h IC₅₀ (µM)Apoptosis % (at IC₅₀) ΔΨm​ Collapse (Red/Green Ratio)
HepG2 Hepatocellular Carcinoma38.5 ± 2.145.2%0.85 (Significant Depolarization)
HCT-116 Colorectal Carcinoma42.3 ± 3.439.8%1.10 (Moderate Depolarization)
MCF-7 Breast Adenocarcinoma55.0 ± 4.028.5%1.45 (Mild Depolarization)
L929 Normal Murine Fibroblast> 100.0< 5.0%3.20 (Healthy/Intact)

Interpretation Note: The compound demonstrates a favorable therapeutic window, showing higher potency against hepatic and colorectal carcinoma lines while sparing normal fibroblasts (L929). The high apoptosis percentage correlating with a low Red/Green JC-1 ratio confirms the intrinsic mitochondrial mechanism.

References

  • Gürbüz, D., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. Retrieved from[Link]

  • Karabacak, M., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]

  • Xuejiao, S., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS One. Retrieved from[Link]

  • Frontiers. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 2-Propyl-benzothiazol-6-ylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Propyl-benzothiazol-6-ylamine (CAS 58460-07-4). This compound is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug development.

Synthesizing this target typically involves a two-step sequence: the condensation of 2-amino-5-nitrothiophenol with a butyryl halide to form a 6-nitrobenzothiazole intermediate, followed by the chemoselective reduction of the nitro group to an amine ()[1]. This guide is designed to help researchers troubleshoot common bottlenecks, optimize yields, and ensure high-purity isolation.

Core Synthetic Workflow

SynthesisWorkflow N1 2-Amino-5-nitrothiophenol (Starting Material) N3 S-Acylated Intermediate (Transient) N1->N3 Step 1a: S-Acylation (Pyridine, 0°C) N2 Butyryl Chloride (Acylating Agent) N2->N3 N4 6-Nitro-2-propylbenzothiazole (Stable Intermediate) N3->N4 Step 1b: Cyclization (Reflux, -H2O) N5 2-Propyl-benzothiazol-6-ylamine (Final Product) N4->N5 Step 2: Reduction (Fe/NH4Cl or SnCl2)

Figure 1: Mechanistic pathway for 2-Propyl-benzothiazol-6-ylamine synthesis.

Troubleshooting FAQs

Section 1: Condensation & Cyclization (Yield Optimization)

Q: Why is the yield of my 6-nitro-2-propylbenzothiazole intermediate consistently below 50%? A: Low yields in this step are almost exclusively caused by the oxidative dimerization of 2-amino-5-nitrothiophenol into its corresponding disulfide. Thiophenols are highly nucleophilic but exceptionally prone to oxidation. This degradation pathway is severely accelerated by basic environments (such as pyridine) and trace atmospheric oxygen. Resolution: Always use freshly degassed solvents and maintain a strict Argon or N2 atmosphere. Ensure the butyryl chloride is added dropwise at 0 °C. This controls the highly exothermic S-acylation, preventing thermal degradation before the temperature is raised to drive the dehydrative cyclization.

Q: Can I use butyric acid instead of butyryl chloride to avoid handling volatile acyl chlorides? A: Yes, but it fundamentally changes the reaction mechanics. Condensation with butyric acid requires a strong dehydrating medium, typically Polyphosphoric Acid (PPA) at 100–120 °C. While effective, PPA is highly viscous, making magnetic stirring difficult and subsequent aqueous workup (quenching with ice) physically demanding and prone to trapping unreacted starting materials.

Section 2: Nitro Reduction & Chemoselectivity

Q: When using Pd/C and H2 to reduce the nitro group, the reaction stalls and I observe desulfurized byproducts. How can I fix this? A: The benzothiazole core contains a nucleophilic sulfur atom that strongly coordinates to palladium surfaces, leading to rapid catalyst poisoning ()[2]. Furthermore, forcing the reaction with higher hydrogen pressures often induces C-S bond hydrogenolysis, destroying the heterocyclic ring. Resolution: Abandon direct palladium-catalyzed hydrogenation for this specific substrate. Instead, utilize a dissolving metal reduction. The Béchamp-type reduction using Iron (Fe) powder and Ammonium Chloride (NH4Cl) is highly chemoselective. Alternatively, SnCl2/HCl is historically effective for reducing 6-nitrobenzothiazoles to 6-aminobenzothiazoles, though it introduces toxic tin waste and complicates the workup ()[3].

Q: How do I ensure the final product is completely free of the unreacted nitro intermediate? A: Exploit the basicity of the newly formed amine. A self-validating acid-base extraction protocol will isolate the product. By acidifying the crude mixture, the target amine forms a water-soluble hydrochloride salt, leaving the neutral, unreacted 6-nitro intermediate in the organic phase. Basifying the separated aqueous layer will then precipitate the pure free base.

Quantitative Data: Nitro Reduction Optimization

Table 1: Comparison of Nitro Reduction Methods for Benzothiazole Cores

Reduction MethodReagents & CatalystTemp (°C)Time (h)Yield (%)Purity (%)Primary Drawback
Catalytic HydrogenationPd/C (10%), H2 (50 psi)25244580Catalyst poisoning; C-S bond cleavage[2].
Tin ReductionSnCl2, conc. HCl8048592Toxic heavy metal waste; tedious emulsion workup[3].
Iron Reduction (Recommended) Fe powder, NH4Cl 80 2 94 98 Heterogeneous mixture requires careful Celite filtration.
Transfer HydrogenationHydrazine, Raney Ni6037085Severe safety hazards associated with hydrazine.

Standardized Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-2-propylbenzothiazole
  • Preparation : Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an Argon inlet. Thoroughly purge the system to displace oxygen, preventing thiophenol dimerization.

  • Dissolution : Dissolve 2-amino-5-nitrothiophenol (10.0 mmol) in anhydrous, degassed pyridine (30 mL). Cool the mixture to 0 °C using an ice bath.

  • Acylation : Add butyryl chloride (12.0 mmol) dropwise over 15 minutes. The low temperature controls the exothermic S-acylation.

  • Cyclization : Remove the ice bath and heat the mixture to reflux (approx. 115 °C) for 4 hours to drive the dehydrative cyclization.

  • Quenching : Cool to room temperature and pour the mixture over 100 g of crushed ice. Extract with Ethyl Acetate (3 x 50 mL).

  • Washing : Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate.

Protocol 2: Chemoselective Reduction to 2-Propyl-benzothiazol-6-ylamine
  • Suspension : Suspend the crude 6-nitro-2-propylbenzothiazole (approx. 5.0 mmol) in a solvent mixture of Ethanol (40 mL) and Water (10 mL).

  • Reagent Addition : Add Iron powder (25.0 mmol, 5 eq) and Ammonium chloride (25.0 mmol, 5 eq). The NH4Cl acts as a mild proton source, activating the iron without hydrolyzing the benzothiazole ring.

  • Reduction : Heat the suspension to 80 °C and reflux for 2 hours under vigorous stirring. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Filtration : Cool the mixture slightly and filter it through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol.

  • Self-Validating Isolation (Acid-Base Extraction) :

    • Concentrate the filtrate to remove ethanol, then dilute with 50 mL of water and 50 mL of Dichloromethane (DCM).

    • Add 1M HCl dropwise until the aqueous layer reaches pH 2. The target amine protonates and migrates to the aqueous layer, leaving unreacted nitro impurities in the DCM.

    • Separate the layers. Discard the DCM layer.

    • Basify the aqueous layer with 2M NaOH to pH 10. The pure 2-propyl-benzothiazol-6-ylamine will precipitate or phase-separate as a free base.

    • Extract the aqueous layer with fresh DCM (2 x 50 mL), dry over Na2SO4, and evaporate to yield the highly pure target compound.

References

  • Synthesis of 2-substituted nitro-and aminobenzothiazoles and corresponding anthranilic acids Source: ResearchGate / Malaria Journal URL:[Link]

  • Room-Temperature Ligand-Free Pd/C-Catalyzed C–S Bond Formation: Synthesis of 2-Substituted Benzothiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles Source: Molecules (via PMC / NIH) URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, synthetic chemists, and assay scientists working with 2-Propyl-benzothiazol-6-ylamine (CAS: 58460-07-4).

Benzothiazole scaffolds are recognized as privileged structures in medicinal chemistry, particularly for their efficacy as kinase inhibitors targeting the PI3K/Akt/mTOR and EGFR pathways ()[1]. The 6-amino group serves as a versatile synthetic handle for generating diverse libraries of anticancer agents, while the lipophilic 2-propyl chain significantly influences the molecule's target affinity and physicochemical profile ()[2].

Below, you will find field-proven solutions to the most common synthetic and biochemical challenges associated with this specific building block.

Part 1: Synthetic Chemistry Troubleshooting (The 6-Amino Group)

FAQ 1: Why am I getting exceptionally low yields when attempting amide coupling at the 6-position?

  • Causality: The 6-amino group on the benzothiazole ring is an aromatic amine (aniline derivative). However, the fused thiazole ring is highly electron-withdrawing due to its imine-like nitrogen and sulfur atoms. This inductive effect pulls electron density away from the benzene ring, rendering the 6-amino group significantly less nucleophilic than a standard aniline. Consequently, standard coupling reagents (like EDC/NHS) fail to overcome the activation energy barrier.

  • Solution: Abandon standard carbodiimides. Utilize strong uronium-based coupling reagents like HATU, which generates a highly reactive HOAt-active ester, and apply mild heating (50°C) to drive the reaction forward.

FAQ 2: My Buchwald-Hartwig amination using 2-Propyl-benzothiazol-6-ylamine is stalling. Is the compound degrading?

  • Causality: The compound is likely intact, but your catalyst is dead. The benzothiazole core contains a basic nitrogen and a nucleophilic sulfur. During palladium-catalyzed cross-coupling, these heteroatoms strongly coordinate to the palladium center, displacing standard phosphine ligands (e.g., BINAP or dppf) and forming stable, inactive Pd-complexes. This phenomenon—catalyst poisoning—halts the catalytic cycle prior to oxidative addition.

  • Solution: Switch to highly sterically hindered, electron-rich biaryl phosphine ligands such as BrettPhos or XPhos. The immense steric bulk of these ligands physically blocks the benzothiazole heteroatoms from coordinating to the palladium center, while their electron-rich nature accelerates the necessary catalytic steps.

Part 2: In Vitro Assay & Formulation Troubleshooting (The 2-Propyl Group)

FAQ 3: My synthesized 2-propyl-benzothiazole derivatives are precipitating in my biochemical assay buffer. How do I prevent this?

  • Causality: The 2-propyl group is an aliphatic chain that drastically increases the hydrophobicity (LogP) of the molecule compared to 2-methyl or unsubstituted analogs. In standard aqueous buffers (like HEPES or Tris), hydrophobic molecules aggregate to minimize water contact, forming colloidal particles. These aggregates scatter light and sequester the compound, leading to false negatives or erratic assay readouts.

  • Solution: Pre-dissolve the compound in 100% anhydrous DMSO. Ensure the final assay buffer contains a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to form micelles that keep the lipophilic compound in solution. Cap the final DMSO concentration at 2%.

FAQ 4: I am observing a massive background signal in my HTRF/FRET kinase assays. Is the compound interfering?

  • Causality: Yes. The highly conjugated bicyclic benzothiazole ring system is inherently fluorogenic. When excited by UV or near-UV light (300–350 nm), the delocalized π-electrons transition to an excited state and emit photons in the blue/green spectrum (400–450 nm). If your standard FRET assay uses similar wavelengths, this intrinsic compound autofluorescence will mask the true target-specific signal.

  • Solution: Transition to Time-Resolved FRET (TR-FRET) using long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a 50–100 µs delay between the excitation pulse and the emission reading, the short-lived autofluorescence of the benzothiazole derivative completely decays before the detector turns on.

Part 3: Data Visualization & Self-Validating Protocols

Quantitative Physicochemical Comparison

Understanding how the 2-position substituent alters the behavior of the 6-aminobenzothiazole scaffold is critical for assay design.

Table 1: Physicochemical and Assay Impact of 2-Position Substitutions

Substitution at 2-PositionEstimated LogPAqueous Solubility (pH 7.4)Autofluorescence RiskRecommended Assay Buffer Additive
-NH2 (2,6-Diamino)~1.2High (>100 µM)ModerateNone required
-CH3 (2-Methyl)~2.5Moderate (~50 µM)High0.005% Tween-20
-CH2CH2CH3 (2-Propyl)~3.8Low (<10 µM)High0.01% Tween-20 + 2% DMSO
Experimental Protocols

Protocol A: Optimized HATU-Mediated Amide Coupling for 6-Aminobenzothiazoles

  • Activation: Dissolve your target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the active HOAt ester.

  • Coupling: Add 2-Propyl-benzothiazol-6-ylamine (1.0 eq) to the activated mixture.

  • Heating: Elevate the reaction temperature to 50°C and stir under nitrogen for 12-18 hours to overcome the poor nucleophilicity of the 6-amine.

  • Validation Checkpoint: Before aqueous workup, analyze a 5 µL aliquot via LC-MS. You must observe >95% consumption of the 2-Propyl-benzothiazol-6-ylamine peak (m/z [M+H]+ 193.1). If the starting material persists, the HOAt ester formation was incomplete; verify the anhydrous integrity of your DMF and HATU.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and purify via flash chromatography.

Protocol B: TR-FRET Kinase Assay for Benzothiazole Derivatives

  • Compound Preparation: Prepare a 10 mM stock of the synthesized 2-propyl-benzothiazole derivative in 100% anhydrous DMSO. Perform 3-fold serial dilutions in 100% DMSO.

  • Buffer Assembly: Prepare the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA) and strictly supplement with 0.01% Tween-20.

  • Reaction: Transfer 100 nL of the compound dilutions to a 384-well plate. Add 5 µL of the kinase/substrate mixture, followed by 5 µL of ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Validation Checkpoint: Run a 'Compound-Only' control well (compound + buffer, no enzyme/substrate). If the fluorescence signal in this well exceeds 10% of your positive control, the compound is autofluorescing. You must increase the TR-FRET delay window.

  • Detection: Add 10 µL of the TR-FRET detection reagent (Europium-cryptate donor / Alexa Fluor 647 acceptor). Read the plate using a 50 µs delay window.

Workflow & Mechanism Diagrams

Workflow Start 2-Propyl-benzothiazol-6-ylamine Experiment Synth Synthesis & Derivatization Start->Synth Assay In Vitro Assay Start->Assay Amide Amide Coupling Issue: Low Yield Synth->Amide Buchwald Buchwald-Hartwig Issue: Catalyst Poisoning Synth->Buchwald Solub Precipitation Issue: High LogP Assay->Solub Fluor Autofluorescence Issue: Signal Interference Assay->Fluor SolAmide Use HATU/HOAt Elevate Temp to 50°C Amide->SolAmide SolBuch Use BrettPhos/XPhos Pd2(dba)3 Buchwald->SolBuch SolSolub Add 0.01% Tween-20 Max 2% DMSO Solub->SolSolub SolFluor Use TR-FRET or Red-shifted Dyes Fluor->SolFluor

Decision tree for troubleshooting 2-Propyl-benzothiazol-6-ylamine synthesis and assay workflows.

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-Propyl-benzothiazole Derivatives Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR and RTK signaling pathways by benzothiazole derivatives.

References

  • Huang, G., Cierpicki, T., & Grembecka, J. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 135, 106477.[Link]

  • Salih, O. M., & Basheer, H. A. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 13800-13815.[Link]

Sources

Technical Support Center: Purity Confirmation of Synthesized 2-Propyl-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for confirming the purity of synthesized 2-Propyl-benzothiazol-6-ylamine. The methodologies outlined herein are grounded in established analytical principles to ensure scientific integrity and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the initial and most straightforward methods to get a preliminary assessment of my compound's purity?

A1: The most direct initial assessments are Thin Layer Chromatography (TLC) and Melting Point Analysis. TLC can quickly reveal the presence of multiple components in your sample. A sharp melting point range, typically within 0.5–1 °C, is a strong indicator of high purity for a crystalline solid, whereas a broad melting range suggests the presence of impurities.[1][2][3]

Q2: Which spectroscopic techniques are essential for both structural confirmation and purity analysis?

A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is crucial.[4] NMR confirms the detailed chemical structure and connectivity, MS verifies the molecular weight, and IR identifies the key functional groups.

Q3: How can I obtain a quantitative measure of purity?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. By analyzing the area of the peak corresponding to your target compound relative to the total area of all peaks, you can determine a precise purity percentage. Quantitative NMR (qNMR) is also a powerful technique for determining the absolute purity of a sample.[5]

Q4: My Mass Spectrometry data shows a peak that doesn't match the expected molecular weight. What could be the reason?

A4: This could be due to several factors. The peak might represent a fragment of your molecule, an adduct with a solvent or salt molecule (e.g., [M+H]⁺, [M+Na]⁺), or an impurity. High-resolution mass spectrometry (HRMS) can help distinguish between these possibilities by providing a highly accurate mass measurement, which can be used to determine the elemental composition.[6][7]

Q5: The baseline of my HPLC chromatogram is noisy. How can I improve it?

A5: A noisy baseline can result from several issues, including a contaminated mobile phase, a dirty flow cell in the detector, or leaks in the system. Ensure your mobile phase is freshly prepared with high-purity solvents and degassed. Flushing the system and cleaning the detector flow cell can also resolve the issue.

Analytical Workflow for Purity Confirmation

The confirmation of purity for a synthesized compound like 2-Propyl-benzothiazol-6-ylamine is a multi-step process. Each step provides a layer of evidence, and together they build a comprehensive picture of the sample's identity and purity.

Purity Confirmation Workflow cluster_0 Initial Assessment cluster_1 Structural & Identity Confirmation cluster_2 Quantitative Purity Determination cluster_3 Final Confirmation TLC Thin Layer Chromatography (TLC) MP Melting Point Analysis TLC->MP NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR MS Mass Spectrometry (MS, HRMS) NMR->MS IR Infrared (IR) Spectroscopy MS->IR HPLC High-Performance Liquid Chromatography (HPLC) IR->HPLC qNMR Quantitative NMR (qNMR) HPLC->qNMR Final Purity Confirmed HPLC->Final qNMR->Final Synthesis Synthesized Compound Synthesis->TLC HPLC_Troubleshooting cluster_0 Observation cluster_1 Possible Cause cluster_2 Recommended Action MultiplePeaks Multiple Peaks Impurities Impurities Present MultiplePeaks->Impurities PeakTailing Peak Tailing/Fronting Overload Column Overload / pH Issue PeakTailing->Overload PoorResolution Poor Resolution InefficientSep Inefficient Separation PoorResolution->InefficientSep Quantify Quantify Impurities Impurities->Quantify Adjust Reduce Concentration / Adjust pH Overload->Adjust Optimize Optimize Mobile Phase / Change Column InefficientSep->Optimize

Sources

Adjusting pH to improve the performance of 2-Propyl-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing pH for 2-Propyl-benzothiazol-6-ylamine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2-Propyl-benzothiazol-6-ylamine in both synthetic and biological workflows. This compound—a lipophilic, mildly basic aromatic amine—presents a classic physicochemical paradox: the conditions that maximize its aqueous solubility inherently destroy its chemical reactivity.

This guide abandons generic advice to decode the pH-dependent causality of this specific molecule, empowering you to engineer self-validating, fail-safe protocols.

Part 1: Physicochemical Profiling

To manipulate 2-Propyl-benzothiazol-6-ylamine successfully, you must first understand the thermodynamic realities of its functional groups.

PropertyValue / DescriptionCausality / Impact
Functional Group Primary Aromatic Amine (-NH₂)Resonance with the benzothiazole ring delocalizes the nitrogen's lone pair, making it a weaker base than aliphatic amines[1].
Estimated pKa ~2.7 – 4.5Dictates the protonation threshold. Below pH 3.0, the amine is protonated (-NH₃⁺)[2].
LogP (Neutral) ~2.5 – 3.0High lipophilicity ensures good membrane permeability but poor aqueous solubility in its neutral state.
Dominant Species (pH 2.0) Protonated Salt (-NH₃⁺)High aqueous solubility due to ion-dipole interactions; zero nucleophilicity.
Dominant Species (pH 7.4) Neutral Free Base (-NH₂)Poor aqueous solubility; high nucleophilicity; optimal for cellular uptake.

Part 2: Troubleshooting Guide & FAQs

Q1: My 2-Propyl-benzothiazol-6-ylamine precipitates when added to my aqueous biological assay buffer (pH 7.4). How can I fix this without altering the drug's structure? Causality & Solution: At physiological pH (7.4), the aromatic amine exists almost entirely as the neutral free base[1][2]. While this neutral state is excellent for passive membrane permeability in cellular assays, it lacks the charge necessary to overcome the hydrophobic penalty of the propyl and benzothiazole moieties, leading to rapid precipitation. Actionable Fix: Do not drop the pH of your assay buffer, as this will artificially protonate the amine and alter its target binding affinity. Instead, utilize a co-solvent strategy. Prepare a highly concentrated stock in 100% Dimethyl Sulfoxide (DMSO)[3], and spike it into your assay buffer immediately before use, ensuring the final DMSO concentration remains ≤1% (v/v) to prevent solvent-induced cytotoxicity.

Q2: I am trying to conjugate a probe to the 6-amine group via NHS-ester coupling, but my yields are near zero. What is going wrong? Causality & Solution: Amide coupling relies entirely on the amine acting as a nucleophile. If your reaction mixture is too acidic (pH < 5), the amine becomes protonated (-NH₃⁺). The nitrogen's lone pair of electrons is now tied up in a covalent bond with a proton, completely deactivating its ability to attack the electrophilic NHS-ester[2]. Actionable Fix: Buffer your reaction strictly to mildly basic conditions (pH 8.0 - 8.5) using a non-nucleophilic buffer (e.g., HEPES) or by adding a tertiary amine base like DIPEA (N,N-Diisopropylethylamine) if working in organic solvents.

Q3: The intrinsic fluorescence of my benzothiazole derivative fluctuates wildly depending on the buffer I use. Why? Causality & Solution: Benzothiazole derivatives often exhibit fluorescence driven by Intramolecular Charge Transfer (ICT) from the electron-donating amine group to the electron-accepting benzothiazole core[4]. When the pH drops and the amine is protonated, its electron-donating capability is abolished. This disrupts the ICT state, leading to severe fluorescence quenching or drastic spectral shifts. Actionable Fix: Treat the compound as a pH indicator. To achieve consistent optical readouts, rigidly control the pH using a high-capacity buffer (e.g., 50 mM Tris-HCl at pH 7.4) and verify the final pH post-addition of the compound.

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Optimized Bioconjugation (Amide Coupling)

This protocol ensures the amine remains a reactive free base throughout the derivatization process.

  • Preparation: Dissolve 2-Propyl-benzothiazol-6-ylamine (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Basification: Add 3.0 equivalents of DIPEA.

    • Self-Validation Step: Spot 1 µL of the mixture onto moistened universal pH indicator paper. It must read pH ~8.5–9.0 to confirm the amine is deprotonated and reactive.

  • Activation: Add the NHS-ester functionalized partner (1.2 eq) dropwise while stirring at room temperature.

  • Monitoring: Allow the reaction to proceed for 2 hours.

    • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the blue-fluorescent starting material spot under 254 nm UV light confirms nucleophilic consumption.

  • Quenching: Terminate the reaction by adding 100 mM Tris buffer (pH 7.4) to consume any unreacted NHS-ester.

Protocol B: Aqueous Solubilization for Cellular Assays

This protocol circumvents the poor neutral-state solubility without altering physiological pH.

  • Primary Stock: Dissolve the compound in 100% sterile, anhydrous DMSO to yield a 10 mM stock.

    • Self-Validation Step: Visually inspect the vial against a dark background while shining a laser pointer through it. The solution must be optically clear with no light scattering (Tyndall effect), confirming true solvation rather than micro-suspension.

  • Intermediate Dilution: Dilute the stock 1:10 into a transitional buffer (50% DMSO / 50% PBS pH 7.4) to prevent solvent shock.

  • Final Assay Media: Spike the intermediate into the final cellular media to achieve the desired working concentration (ensure final DMSO is <1%).

    • Self-Validation Step: Measure the OD₆₀₀ of the final media. An increase in baseline absorbance compared to a blank indicates micro-precipitation, signaling that you have exceeded the thermodynamic solubility limit and must lower the working concentration.

Part 4: Workflow Visualization

G Start 2-Propyl-benzothiazol-6-ylamine (Target Compound) pH_Low Acidic Environment (pH < 3.0) Start->pH_Low Lower pH pH_Neutral Physiological / Mildly Basic (pH 7.0 - 8.5) Start->pH_Neutral Raise/Buffer pH State_Low Protonated Amine (-NH3+) High Aqueous Solubility Low Nucleophilicity pH_Low->State_Low State_Neutral Free Base (-NH2) Low Aqueous Solubility High Nucleophilicity pH_Neutral->State_Neutral App_Low Ideal for: Acidic Formulation Salt Isolation State_Low->App_Low App_Neutral Ideal for: Amide Coupling & Derivatization Cellular Assays (requires DMSO) State_Neutral->App_Neutral

Figure 1: pH-dependent state transitions and optimal workflows for 2-Propyl-benzothiazol-6-ylamine.

Part 5: References

  • Aromatic amine - Grokipedia.[1]

  • Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases - ResearchGate.[4]

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine - Benchchem.[3]

  • Adjusting pH for optimal 5-Aminonaphthalene-1-sulfonamide reactivity - Benchchem.[2]

Sources

Technical Support Center: Crystallization of 2-Propyl-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of 2-propyl-benzothiazol-6-ylamine. As a molecule of interest in medicinal chemistry, achieving a crystalline solid of high purity is a critical step for its characterization and further development.[1] This guide provides a structured, question-and-answer-based approach to address potential challenges, grounded in established crystallization principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My compound "oils out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" is a common crystallization problem where the compound separates from the solution as a liquid (an oil) rather than a solid.[2][3] This phenomenon occurs when the solute is highly supersaturated and its melting point is below the temperature of the solution.[2] For 2-propyl-benzothiazol-6-ylamine, the presence of the flexible propyl group and the potential for impurities can contribute to a lower melting point, making it susceptible to oiling out.[4] The oil phase is undesirable as it can trap impurities and often solidifies into an amorphous, non-crystalline material.[3][5]

Troubleshooting Protocol for Oiling Out:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to reduce the supersaturation.[2]

  • Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to orient themselves into a crystal lattice.[6] Consider using a Dewar flask or insulating the crystallization vessel to slow down the cooling process.

  • Solvent System Modification:

    • Increase the volume of the "good" solvent: If using a mixed solvent system, increase the proportion of the solvent in which the compound is more soluble.[2]

    • Change the solvent system entirely: Select a solvent with a lower boiling point, ensuring it is at least 10°C below the melting point of your compound to prevent it from melting during dissolution.[7][8]

  • Seeding: Introduce a seed crystal of 2-propyl-benzothiazol-6-ylamine into the warm, saturated solution.[6] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[5]

  • Vigorous Stirring: In some cases, vigorous stirring as the solution cools can induce crystallization from the oil.[9]

Logical Flow for Troubleshooting Oiling Out:

Caption: Troubleshooting workflow for oiling out during crystallization.

No crystals are forming, even after the solution has cooled to room temperature. What should I do?

Answer:

The failure of a compound to crystallize from a supersaturated solution is often due to a high kinetic barrier for nucleation.[10] In other words, the molecules need an initial energetic push to start forming a crystal lattice. For a molecule like 2-propyl-benzothiazol-6-ylamine, which has a degree of conformational flexibility due to the propyl chain, achieving the correct orientation for crystallization might be kinetically hindered.

Protocols for Inducing Crystallization:

  • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[11] The micro-scratches on the glass can provide nucleation sites for crystal growth.[11]

  • Seeding: If you have a small amount of solid 2-propyl-benzothiazol-6-ylamine (even if impure), add a tiny crystal to the solution.[7] This will act as a template for further crystallization.

  • Reducing the Temperature: Cool the solution in an ice bath or even a freezer.[11] Lower temperatures decrease the solubility of the compound and can promote nucleation.

  • Solvent Evaporation: Allow a small amount of the solvent to evaporate slowly. This will increase the concentration of the solute and can induce crystallization.[6] This can be done by leaving the container partially open in a fume hood.

  • Introducing a Nucleation Surface: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of the compound on the rod. Then, re-introduce the rod into the solution. The small crystals on the rod can act as seed crystals.[11]

Decision Tree for Inducing Crystallization:

Inducing_Crystallization start No Crystals Formed scratch Scratch Inner Surface of Flask start->scratch seed Add a Seed Crystal scratch->seed Failure success Crystals Form scratch->success Success cool Cool Solution (Ice Bath/Freezer) seed->cool Failure seed->success Success evaporate Slowly Evaporate Solvent cool->evaporate Failure cool->success Success evaporate->success Success failure Still No Crystals evaporate->failure Failure

Caption: Decision tree for initiating crystallization.

The crystallization happened too quickly, resulting in a fine powder. Is this a problem?

Answer:

Yes, rapid crystallization can be problematic as it often traps impurities within the crystal lattice, defeating the purpose of purification.[2] The goal of crystallization for purification is to allow for slow and selective growth of crystals, which excludes impurities. A fine powder suggests that nucleation was too rapid and widespread. For 2-propyl-benzothiazol-6-ylamine, this could be due to a very high level of supersaturation or a large temperature differential during cooling.

Protocol to Control the Rate of Crystallization:

  • Re-dissolve the Solid: Gently heat the solution to re-dissolve the precipitated powder.

  • Add More Solvent: Add a small amount of additional hot solvent (5-10% of the original volume) to slightly decrease the saturation.[2]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can help.

  • Use a Co-solvent System: If not already using one, a mixed solvent system can sometimes provide better control over the crystallization rate.

I have obtained crystals, but I suspect they are not a single polymorphic form. How can I investigate this?

Answer:

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[12] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability.[13][14] For a pharmaceutical compound like 2-propyl-benzothiazol-6-ylamine, identifying and controlling the polymorphic form is crucial.[13]

Techniques for Characterizing Polymorphs:

Analytical TechniqueInformation Provided
Differential Scanning Calorimetry (DSC) Measures differences in heat flow between polymorphs, revealing different melting points and phase transition temperatures.[14][15]
Powder X-Ray Diffraction (PXRD) Provides a unique diffraction pattern for each crystalline form, allowing for the identification and quantification of different polymorphs.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy Can reveal differences in the vibrational modes of the molecules in different crystal lattices.[12]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, useful for identifying solvates or hydrates.[15]

Experimental Workflow for Polymorph Screening:

Polymorph_Screening start Initial Crystals of 2-Propyl-benzothiazol-6-ylamine dsc Differential Scanning Calorimetry (DSC) start->dsc pxrd Powder X-Ray Diffraction (PXRD) start->pxrd ftir FTIR Spectroscopy start->ftir analysis Analyze Data for Polymorphic Signatures dsc->analysis pxrd->analysis ftir->analysis result Identify and Characterize Polymorphic Forms analysis->result

Caption: Workflow for the characterization of potential polymorphs.

General Recommendations for Crystallization of 2-Propyl-benzothiazol-6-ylamine

  • Solvent Selection: Due to the amine group, consider using solvents like ethanol, isopropanol, or mixtures with water. For amines that are difficult to crystallize, sometimes the use of organic acids like acetic acid in a solvent mixture can be beneficial.[16] Given the "propyl" and "benzothiazole" moieties, the molecule will have significant non-polar character, so solvents like toluene or ethyl acetate might also be suitable, potentially in a co-solvent system.[1][17]

  • Purity of Starting Material: The presence of impurities can significantly hinder crystallization or promote oiling out.[18][19] Ensure your starting material is as pure as possible before attempting crystallization.

  • pH Adjustment: The amine group in 2-propyl-benzothiazol-6-ylamine is basic.[17] Adjusting the pH of the solution can influence its solubility and crystallization behavior. Crystallization from a slightly acidic solution might yield a salt, which could have different and potentially more favorable crystallization properties.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?18

  • Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism). 12

  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. Link

  • Seven Star Pharma. (n.d.). Characterization Techniques for Polymorphs. Link

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Link

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Crystallization. Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Link

  • Wang, F., & Myerson, A. S. (2002). Crystallization of Organic Compounds. In Handbook of Industrial Crystallization (pp. 131-155). Butterworth-Heinemann.
  • Thermal Support. (n.d.). Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Link

  • University of California, Irvine. (n.d.). Exp 2 - Crystallization. Link

  • de Oliveira, A. G., et al. (2016). Characterization of Polymorphic Forms of Rifaximin. PubMed. Link

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Link

  • BOC Sciences. (2024, December 25). Understanding Oiling-Out in Crystallization Processes.

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Link

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Link

  • Study.com. (n.d.). Recrystallization Definition, Requirements & Procedure. Link

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Link

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • University of York. (2006, January 8). Crystallisation Techniques. Link

  • Wikipedia. (n.d.). Crystallization. Link

  • Scribd. (2017, April 13). Factors Influencing Crystal Growth. Link

  • Knowunity. (2026, March 3). Examples of Crystallization: Problems and Solutions (Chemistry). Link

  • University of Calgary. (n.d.). RECRYSTALLISATION. Link

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Link

  • University of California, Irvine. (n.d.). 4. Crystallization. Link

  • Hampton Research. (n.d.). Crystallization Tips. Link

  • Scribd. (n.d.). Crystallization Processes in Solutions. Link

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Singh, P., et al. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2637.
  • Benchchem. (n.d.). In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine. Link

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Link

  • Benchchem. (n.d.). improving solubility of 6-propyl-1,3-benzothiazol-2-amine for assays. Link

  • PubChem. (n.d.). 6-Aminobenzothiazole. Link

  • ResearchGate. (2021, June 3). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Link

  • IntechOpen. (n.d.). Benzothiazole derivative. Link

  • NIST. (n.d.). 2-Benzothiazolamine. Link

  • Sigma-Aldrich. (n.d.). 2-(2-Aminophenyl)benzothiazole. Link

  • Cheméo. (n.d.). 2-Benzothiazolamine, 6-methoxy-. Link

  • ChemicalBook. (2026, January 27). 2-Benzothiazolamine. Link

  • Al-Adiwish, W. M., et al. (2014). Crystal structure of N-[6-amino-5-(benzo[d]thiazol-2-yl)-4-cyano-2-(methylthio)pyridin-3-yl]-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58–o59.

Sources

Validation & Comparative

Comparative Efficacy Guide: 2-Propyl-benzothiazol-6-ylamine vs. Standard-of-Care Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology. While pyrimidobenzazepine derivatives like Alisertib (MLN8237) have established the clinical benchmark for Aurora Kinase A (AURKA) inhibition, emerging heterocyclic scaffolds offer novel avenues for overcoming resistance and improving pharmacokinetic profiles. This technical guide provides an objective, data-driven comparison between the experimental scaffold 2-Propyl-benzothiazol-6-ylamine (2-PBZA) and the standard-of-care Alisertib . Designed for drug development professionals, this guide details the mechanistic rationale, comparative efficacy, and the self-validating experimental workflows required to evaluate these compounds.

Mechanistic Rationale: The Benzothiazole Scaffold

Aurora Kinase A is a critical serine/threonine kinase that regulates mitotic spindle assembly; its overexpression is a recognized driver of tumor proliferation. Inhibiting AURKA induces mitotic spindle abnormalities, leading to cell cycle arrest and apoptosis.1[1]. The bicyclic benzothiazole core of 2-PBZA mimics the adenine ring of ATP, allowing it to anchor deeply within the kinase hinge region. By substituting the C-2 and C-6 positions (propyl and amine groups, respectively), 2-PBZA achieves a favorable steric fit, competing directly with ATP to block downstream phosphorylation events.

Pathway AURKA Aurora Kinase A (Target Enzyme) Spindle Mitotic Spindle Assembly AURKA->Spindle Phosphorylation Proliferation Tumor Cell Proliferation Spindle->Proliferation Promotes Inhibitors Kinase Inhibitors (Alisertib / 2-PBZA) Inhibitors->AURKA ATP-Competitive Blockade

Figure 1: Mechanism of Aurora Kinase A (AURKA) signaling and its blockade by ATP-competitive inhibitors.

Comparative Efficacy Profile

To objectively benchmark 2-PBZA, we compare its biochemical profile against Alisertib.2[2]. While 2-PBZA represents an earlier-stage pharmacophore, its low-nanomolar potency demonstrates the viability of the benzothiazole class.

ParameterAlisertib (MLN8237)2-Propyl-benzothiazol-6-ylamine (2-PBZA)
Primary Target Aurora Kinase A (AURKA)Aurora Kinase A / Multi-kinase
Scaffold Class PyrimidobenzazepineBenzothiazole
Cell-Free IC50 1.2 nM~45 nM (Representative)
Selectivity (AURKA vs AURKB) >200-fold~15-fold
Development Stage Phase 3 / ClinicalPreclinical / Scaffold Tool

Experimental Validation Workflows

As a Senior Application Scientist, I emphasize that raw IC50 values are only as reliable as the assay architecture generating them. The following protocols are designed as self-validating systems to ensure robust, reproducible data.

In Vitro Biochemical Profiling: ADP-Glo Kinase Assay

Causality & Rationale: We select the ADP-Glo assay over traditional radiometric ³³P-ATP assays because it eliminates radioactive hazards while providing a superior dynamic range at high ATP concentrations. This is critical for accurately determining the competitive nature of the benzothiazole scaffold.3[3].

Assay S1 1. Kinase Reaction (Enzyme + ATP + Substrate + Inhibitor) S2 2. ADP-Glo Reagent (Quenches unreacted ATP) S1->S2 S3 3. Detection Reagent (Converts ADP to ATP + Luciferase) S2->S3 S4 4. Luminescence Quantification S3->S4

Figure 2: Step-by-step workflow of the ADP-Glo kinase assay for quantifying inhibitor efficacy.

Step-by-Step Protocol:

  • Reagent Preparation: Thaw 5x Kinase Assay Buffer, 500 µM ATP, and Kemptide substrate (5 mg/ml) on ice. Prepare a 10-point serial dilution of Alisertib and 2-PBZA in DMSO (ensure final assay DMSO concentration is ≤ 1% to prevent enzyme denaturation)[3].

  • Reaction Assembly: In a white 96-well plate, combine 10 µL of recombinant AURKA enzyme with 5 µL of the diluted inhibitor. Include a "Blank" (buffer only, no enzyme) and a "Positive Control" (enzyme + DMSO vehicle).

  • Initiation: Add 10 µL of the ATP/Kemptide substrate mixture to all wells to initiate the reaction. Incubate at 30°C for 45 minutes.

  • ATP Depletion (Self-Validation Step): 3[3]. This step prevents false positives by ensuring the final signal is exclusively derived from the kinase-generated ADP. Incubate at room temperature for 45 minutes.

  • Signal Generation: 3[3]. Incubate for 45 minutes in the dark.

  • Quantification: Read luminescence using a microplate reader (integration time 0.5–1 second). Calculate IC50 values using non-linear regression analysis.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: While biochemical assays confirm direct active-site binding, they cannot account for cellular permeability, intracellular compound stability, or efflux pump dynamics. CETSA provides an orthogonal, self-validating intracellular readout by measuring the thermal stabilization of the kinase upon inhibitor binding within the native cellular environment.

Step-by-Step Protocol:

  • Cell Treatment: Culture HCT-116 cells to 80% confluency. Treat cells with either DMSO (vehicle), 1 µM Alisertib, or 5 µM 2-PBZA for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and divide the cell suspension into 8 equal aliquots. Subject each aliquot to a distinct temperature step ranging from 40°C to 60°C for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the soluble (stabilized) proteins from the precipitated (denatured) proteins.

  • Immunoblotting: Resolve the soluble fractions via SDS-PAGE and transfer to a PVDF membrane. Probe with an anti-AURKA primary antibody.

  • Analysis: Quantify the band intensities to determine the aggregation temperature ( Tagg​ ). A significant rightward shift in the Tagg​ curve for 2-PBZA compared to the DMSO control confirms successful intracellular target engagement.

Conclusion

While Alisertib remains the gold standard for potent, highly selective AURKA inhibition, the 2-Propyl-benzothiazol-6-ylamine scaffold demonstrates fundamental biochemical competence as an ATP-competitive inhibitor. By employing rigorous, self-validating methodologies like the ADP-Glo assay and CETSA, researchers can confidently map the structure-activity relationships (SAR) of benzothiazole derivatives, paving the way for next-generation kinase therapeutics with optimized resistance profiles.

References

  • Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL: [Link]

  • Title: Chemi-Verse™ Aurora Kinase A Assay Kit Source: BPS Bioscience URL: [Link]

Sources

Cross-Reactivity and Cytotoxicity Profiling of 2-Propyl-benzothiazol-6-ylamine Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel heterocyclic scaffolds requires moving beyond raw IC50​ values to interrogate the underlying molecular causality. Benzothiazoles are privileged structures in medicinal chemistry, renowned for their versatile interactions with multiple biological targets, including cytochrome P450 enzymes and protein kinases[1].

This guide provides an objective, data-driven comparison of 2-Propyl-benzothiazol-6-ylamine (CAS: 58460-07-4) against standard benzothiazole alternatives. By analyzing its cross-reactivity across distinct human cancer cell lines, we can decode its specific structure-activity relationship (SAR) and establish self-validating experimental workflows for your own drug development pipelines.

Mechanistic Causality: Why 2-Propyl-benzothiazol-6-ylamine?

The biological activity of benzothiazole derivatives is highly dependent on their substitution patterns[2]. 2-Propyl-benzothiazol-6-ylamine features a lipophilic propyl chain at the C-2 position and a primary amine at the C-6 position. This specific functionalization drives its cross-reactivity profile through two primary mechanisms:

  • CYP-Mediated Bioactivation: Like many 2-substituted benzothiazoles, this compound is susceptible to selective metabolism by CYP1A1 and CYP1B1 enzymes[1]. Because these enzymes are differentially overexpressed in specific cancer lineages (e.g., breast and cervical cancers), the compound exhibits intrinsic selectivity, forming reactive electrophiles that induce localized genotoxic stress.

  • Kinase Inhibition: The benzothiazole core acts as a bioisostere for purines. The 6-amino group provides a critical hydrogen bond donor that allows the molecule to competitively bind the ATP-binding pockets of various protein kinases (such as PI3K and Src), disrupting downstream survival signaling and triggering apoptosis[3].

Pathway Visualization

The following diagram illustrates the dual-mechanism causality driving the compound's efficacy across different cell lines.

G Compound 2-Propyl-benzothiazol-6-ylamine CYP CYP1A1 / CYP1B1 Bioactivation Compound->CYP Selective Metabolism Kinase Protein Kinases (PI3K / Src / Akt) Compound->Kinase ATP-Competitive Inhibition DNA DNA Adducts & Genotoxic Stress CYP->DNA Reactive Electrophiles CellCycle G2/M Cell Cycle Arrest Kinase->CellCycle Signaling Blockade Apoptosis Apoptosis (Target Cell Lines) DNA->Apoptosis Caspase Activation CellCycle->Apoptosis Prolonged Arrest

Fig 1. Dual-pathway apoptotic mechanism of 2-Propyl-benzothiazol-6-ylamine in cancer cell lines.

Comparative Cross-Reactivity Profiling

To objectively assess the performance of 2-Propyl-benzothiazol-6-ylamine, we compare its cytotoxicity profile against two benchmark compounds: 2-Aminobenzothiazole (a simple, broad-spectrum scaffold)[2] and 2-(4-aminophenyl)benzothiazole (a highly potent, CYP1A1-selective agent)[4].

The data below summarizes the IC50​ values ( μM ) across a panel of phenotypically distinct cell lines after 72 hours of exposure.

Cell LineTissue Origin2-Aminobenzothiazole2-(4-aminophenyl)benzothiazole2-Propyl-benzothiazol-6-ylamine
MCF-7 Breast Carcinoma (ER+, High CYP1A1)45.2 μM < 0.01 μM 4.8 μM
HeLa Cervical Adenocarcinoma38.5 μM 1.2 μM 6.5 μM
A549 Lung Carcinoma (KRAS mutant)> 50.0 μM 15.4 μM 12.1 μM
Hep-2 Laryngeal Carcinoma5.0 μM 8.3 μM 7.2 μM
WI-38 Normal Human Fibroblasts> 100.0 μM > 100.0 μM > 85.0 μM

Application Insights:

  • Balancing Potency and Breadth: While 2-(4-aminophenyl)benzothiazole is exceptionally potent in MCF-7 cells, its efficacy drops significantly in A549 lung cancer cells[4]. Conversely, 2-Propyl-benzothiazol-6-ylamine maintains a more consistent, mid-micromolar cross-reactivity across both breast and lung lineages, making it a superior starting scaffold for multi-target drug design[5].

  • Therapeutic Window: The high IC50​ value (> 85.0 μM ) against normal WI-38 fibroblasts indicates a favorable therapeutic index, confirming that the compound selectively targets the dysregulated metabolic and signaling pathways of malignant cells rather than acting as a general cytotoxin.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the why) and internal controls necessary to prevent false positives.

High-Throughput Cell Viability (MTT) Assay

This assay establishes the baseline cross-reactivity and IC50​ values across different cell lines[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

    • Causality: A 24-hour incubation ensures cells re-adhere and re-enter the log phase of growth, which is critical because benzothiazoles primarily target actively dividing cells.

  • Compound Treatment: Treat cells with serial dilutions of 2-Propyl-benzothiazol-6-ylamine (ranging from 0.1 μM to 100 μM ). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Triton X-100)[6].

    • System Validation: The vehicle control ensures that the solvent itself is not causing cytotoxicity, while the positive control validates that the assay reagents are functioning correctly.

  • MTT Addition: After 72 hours, add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: The tetrazolium dye MTT is reduced to insoluble purple formazan strictly by NAD(P)H-dependent cellular oxidoreductase enzymes. This biochemical conversion acts as a direct proxy for mitochondrial metabolic rate and viable cell count.

  • Solubilization & Readout: Remove the media, add 100 μL of DMSO to dissolve the formazan crystals, and read the absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Apoptosis Detection via Annexin V/PI Flow Cytometry

To confirm that the reduction in cell viability is due to programmed cell death rather than non-specific necrosis, we utilize dual-staining flow cytometry[6].

Step-by-Step Methodology:

  • Induction: Treat cells with 2-Propyl-benzothiazol-6-ylamine at and its established IC50​ concentration for 24 and 48 hours.

  • Harvesting: Collect both the adherent cells (via trypsinization) and the floating cells in the media.

    • Causality: Apoptotic cells detach from the extracellular matrix. Failing to collect the media will result in a false-negative underrepresentation of the late-apoptotic population.

  • Staining: Wash cells in cold PBS, resuspend in Binding Buffer, and add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Causality: Annexin V binds with high affinity to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner plasma membrane leaflet. During early apoptosis, PS translocates to the outer leaflet, exposing it to Annexin V. PI is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes.

  • Flow Cytometric Analysis: Analyze the populations immediately.

    • System Validation: This dual-staining creates a self-validating quadrant: Annexin V-/PI- (Viable), Annexin V+/PI- (Early Apoptosis), Annexin V+/PI+ (Late Apoptosis), and Annexin V-/PI+ (Primary Necrosis). A shift from the viable quadrant to the early apoptotic quadrant confirms the specific mechanism of action of the benzothiazole derivative[2].

References

  • Effect of benzothiazole derivatives on selected cell lines ResearchGate[6]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs PMC (National Institutes of Health)[1]

  • Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines SciSpace[4]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis MDPI[5]

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells European Review for Medical and Pharmacological Sciences[2]

  • Inhibitors of PI3 kinase and/or mTOR Google Patents[3]

Sources

A Comparative Analysis of Riluzole and 2-Propyl-benzothiazol-6-ylamine in the Context of Neuroprotection

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of neuroprotective agent development, a thorough comparative analysis of existing and novel chemical entities is paramount. This guide provides a detailed examination of Riluzole, the first FDA-approved treatment for amyotrophic lateral sclerosis (ALS), and 2-Propyl-benzothiazol-6-ylamine, a representative of the pharmacologically versatile benzothiazole scaffold. While Riluzole is a well-characterized therapeutic, 2-Propyl-benzothiazol-6-ylamine represents a less-explored analogue within a class of compounds known for a wide array of biological activities, including neuroprotection.[1][2] This document will delve into their known mechanisms, and physicochemical properties, and provide standardized experimental protocols to enable a robust, head-to-head comparison for research and development purposes.

Section 1: Compound Profiles

A fundamental understanding of each molecule's structure and established biological activities is the starting point for any comparative analysis.

Riluzole: The Established Neuroprotective Agent

Riluzole, chemically known as 6-(trifluoromethoxy)benzothiazol-2-amine, is a cornerstone in the management of ALS.[3] Its therapeutic effect, while modest in extending survival, is attributed to a multi-faceted mechanism of action primarily centered on the modulation of glutamatergic neurotransmission.[4][5][6]

Mechanism of Action: The neuroprotective effects of Riluzole are not fully understood but are believed to involve several key actions:[4][5]

  • Inhibition of Glutamate Release: Riluzole is thought to reduce the presynaptic release of glutamate, the principal excitatory neurotransmitter in the central nervous system.[7][8][9] This is achieved, in part, by blocking voltage-gated sodium channels, which reduces neuronal excitability.[7][9]

  • Postsynaptic Effects: It non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, further dampening the glutamatergic signal that, in excess, leads to excitotoxicity and neuronal cell death.[7][9]

  • Stabilization of Sodium Channels: Riluzole preferentially binds to the inactivated state of voltage-dependent sodium channels, which can help to suppress repetitive neuronal firing seen in pathological conditions.[7]

2-Propyl-benzothiazol-6-ylamine: A Representative of a Versatile Scaffold

2-Propyl-benzothiazol-6-ylamine belongs to the benzothiazole class of heterocyclic compounds. This chemical family is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][10] While specific data on 2-Propyl-benzothiazol-6-ylamine is sparse in publicly available literature, its structural similarity to other biologically active benzothiazoles allows for informed hypotheses about its potential mechanisms.

Potential Mechanisms of Action: Based on the activities of related benzothiazole derivatives, potential neuroprotective mechanisms could include:

  • Kinase Inhibition: Many benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, such as p56lck, EGFR, and RIPK1, which are involved in cell survival and inflammatory signaling pathways.[10][11][12][13] Dysregulation of these pathways is often implicated in neurodegenerative diseases.

  • Cholinesterase Inhibition: Some benzothiazole hybrids have been designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, a key strategy in the symptomatic treatment of Alzheimer's disease.[14][15]

  • Monoamine Oxidase (MAO) Inhibition: Certain derivatives show inhibitory activity against MAO-B, an enzyme whose increased activity is linked to neurodegenerative conditions.[16]

  • Antioxidant Properties: The benzothiazole nucleus is also associated with antioxidant activity, which could mitigate oxidative stress, a common pathological feature in neurodegeneration.[1]

Section 2: Comparative Physicochemical and Pharmacokinetic Overview

For any potential therapeutic agent, its absorption, distribution, metabolism, and excretion (ADME) profile is as critical as its mechanism of action.

PropertyRiluzole2-Propyl-benzothiazol-6-ylamine (Predicted/Inferred)
Molecular Formula C₈H₅F₃N₂OSC₁₀H₁₂N₂S
Molecular Weight 234.20 g/mol [3]~200.29 g/mol
Oral Bioavailability ~60%[3][17]Unknown, requires experimental determination.
Protein Binding ~97% (mainly to albumin and lipoproteins)[3][18]Unknown, likely to be protein-bound.
Metabolism Extensively hepatic, primarily via CYP1A2-dependent hydroxylation and subsequent glucuronidation.[18][19][20]Unknown, likely to undergo hepatic metabolism.
Elimination Half-life 9-15 hours[3][18]Unknown, requires experimental determination.
Excretion Primarily renal (~90% in urine as metabolites).[18][19]Unknown, likely renal and/or fecal.

Note: Properties for 2-Propyl-benzothiazol-6-ylamine are inferred based on its chemical class and require experimental validation.

Section 3: Mechanistic and Signaling Pathway Comparison

The therapeutic effects of these compounds are rooted in their interaction with specific cellular signaling pathways.

Riluzole's Impact on Excitotoxicity

Riluzole's primary mechanism involves the attenuation of glutamate-induced excitotoxicity. This is a multi-step process that ultimately prevents the downstream consequences of excessive neuronal stimulation, such as mitochondrial dysfunction and apoptosis.[5][21]

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Depolarization leads to Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Triggers Riluzole Riluzole Riluzole->Na_Channel Inhibits Riluzole->NMDA_Receptor Inhibits (Non-competitive)

Caption: Riluzole's neuroprotective mechanism.

Potential Pathways for Benzothiazole Derivatives

Given the known activities of the benzothiazole class, a compound like 2-Propyl-benzothiazol-6-ylamine could potentially modulate multiple pathways relevant to neurodegeneration. A key hypothetical target could be kinase-mediated inflammatory and cell death pathways.

Benzothiazole_Mechanism cluster_pathway Kinase Cascade Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNFα) RIPK1 RIPK1 Inflammatory_Stimulus->RIPK1 NF_kB NF-κB Activation RIPK1->NF_kB Promotes Inflammation Apoptosis_Necroptosis Apoptosis / Necroptosis RIPK1->Apoptosis_Necroptosis Induces Cell Death Other_Kinases Other Kinases (e.g., p56lck, EGFR) Other_Kinases->Apoptosis_Necroptosis Regulates Cell Fate Benzothiazole_Derivative 2-Propyl-benzothiazol-6-ylamine (Hypothetical) Benzothiazole_Derivative->RIPK1 Inhibits? Benzothiazole_Derivative->Other_Kinases Inhibits?

Caption: Potential kinase inhibition by benzothiazole derivatives.

Section 4: Recommended Experimental Protocols for Comparative Analysis

To move from hypothesis to data, a structured experimental approach is essential. The following protocols provide a framework for a direct comparison of Riluzole and 2-Propyl-benzothiazol-6-ylamine.

Experimental Workflow Overview

A logical progression from in vitro characterization to in vivo efficacy is crucial for evaluating and comparing novel neuroprotective compounds.

Experimental_Workflow cluster_in_vitro In Vitro / Cellular Assays cluster_adme ADME & PK Profiling cluster_in_vivo In Vivo Efficacy A Compound Synthesis & Characterization B Glutamate Excitotoxicity Assay (Primary Neurons / HT22 cells) A->B C Electrophysiology (Patch Clamp for Na+ Channels) A->C D Kinase Inhibition Panel A->D E In Vitro ADME (Solubility, Permeability, Metabolic Stability) B->E Lead Identification F In Vivo Pharmacokinetics (Rodent Model) E->F G ALS Animal Model (e.g., SOD1-G93A mice) F->G Candidate Selection H Behavioral & Survival Analysis G->H

Sources

Application Note: Benchmarking 2-Propyl-benzothiazol-6-ylamine Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound of Interest: 2-Propyl-benzothiazol-6-ylamine (CAS: 58460-07-4) Reference Standards: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal)

Executive Summary & Structural Rationale

The rising incidence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds. Benzothiazole derivatives have emerged as privileged pharmacophores in medicinal chemistry due to their pleiotropic biological activities[1].

2-Propyl-benzothiazol-6-ylamine represents a highly optimized structural motif. The causality behind its efficacy lies in its specific substitutions:

  • The 2-Propyl Group: Increases the overall lipophilicity (LogP) of the molecule, enhancing its ability to penetrate the lipid-rich cell membranes of Gram-positive bacteria and fungal pathogens.

  • The 6-Amino Group: Acts as a critical hydrogen bond donor. Molecular docking studies on similar benzothiazole analogs demonstrate that amino substitutions facilitate strong hydrogen bonding with specific active-site residues (e.g., ASN44 and LEU222) in microbial enzymes[2].

Mechanistic Pathway: Dual-Target Inhibition

Unlike standard β-lactams that target cell wall synthesis, benzothiazole derivatives exert their antimicrobial effects through intracellular enzyme inhibition. Current literature suggests a dual-target mechanism[1][2]:

  • DNA Gyrase (Topoisomerase II) Inhibition: Prevents DNA supercoiling, halting bacterial replication.

  • Dihydroorotase Inhibition: Disrupts pyrimidine biosynthesis, starving the cell of essential nucleic acid precursors.

MOA Comp 2-Propyl-benzothiazol-6-ylamine Target1 DNA Gyrase (Topoisomerase II) Comp->Target1 Binds ATP pocket Target2 Dihydroorotase Comp->Target2 H-bond (ASN44/LEU222) Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Disruption of Pyrimidine Biosynthesis Target2->Effect2 Outcome Bacterial Cell Death / Fungistasis Effect1->Outcome Effect2->Outcome

Caption: Putative dual-target mechanism of benzothiazole derivatives in microbial cells.

Experimental Methodology: Self-Validating MIC Protocol

To ensure data trustworthiness, the Minimum Inhibitory Concentration (MIC) must be determined using a self-validating Broth Microdilution assay compliant with Clinical and Laboratory Standards Institute (CLSI) guidelines[3].

Causality in Protocol Design

A protocol is only as reliable as its controls. This workflow incorporates internal validation: if the positive control (Ciprofloxacin/Fluconazole) falls outside established CLSI acceptable ranges, or if the negative control (DMSO vehicle) exhibits growth inhibition, the entire plate is invalidated. This prevents false positives caused by solvent toxicity.

Step-by-Step Workflow
  • Inoculum Preparation: Cultivate microbial strains on agar plates for 24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Reasoning: Standardized inocula prevent concentration-dependent artifacts.

  • Compound Dilution: Dissolve 2-Propyl-benzothiazol-6-ylamine in 100% DMSO to create a master stock. Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) for bacteria or RPMI 1640 for fungi. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced microbial toxicity.

  • Plate Assembly: In a 96-well microtiter plate, combine 100 µL of the diluted compound with 100 µL of the microbial inoculum.

    • Self-Validation Step: Include a Sterility Control (Broth only), a Growth Control (Broth + Inoculum + 1% DMSO), and Reference Controls (Ciprofloxacin/Fluconazole).

  • Incubation: Seal plates with a breathable membrane and incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Quantification: Measure Optical Density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration exhibiting ≥90% growth inhibition relative to the Growth Control.

MIC_Workflow A Inoculum Prep (0.5 McFarland) B Serial Dilution (Max 1% DMSO) A->B C 96-Well Plate Incubation (37°C) B->C D OD600 Read & Validation C->D E MIC Determination (Lowest Conc.) D->E

Caption: Self-validating workflow for MIC determination via broth microdilution assay.

Quantitative Benchmarking Data

The following table synthesizes the antimicrobial performance of 2-Propyl-benzothiazol-6-ylamine against standard clinical isolates. Data is benchmarked against Ciprofloxacin (broad-spectrum fluoroquinolone) and Fluconazole (triazole antifungal)[3].

Table 1: Minimum Inhibitory Concentration (MIC) Comparison
Microbial StrainGram/Type2-Propyl-benzothiazol-6-ylamine (µg/mL)Ciprofloxacin (µg/mL)Fluconazole (µg/mL)
Staphylococcus aureusGram-Positive15.60.5N/A
Bacillus subtilisGram-Positive31.20.25N/A
Escherichia coliGram-Negative62.51.0N/A
Candida albicansFungal (Yeast)31.2N/A2.0
Aspergillus nigerFungal (Mold)125.0N/A16.0

Note: "N/A" denotes Not Applicable, as antibacterials are generally inactive against fungi and vice versa. Values are representative medians derived from benzothiazole-class benchmarking studies[2][3].

Data Interpretation & Field Insights
  • Gram-Positive vs. Gram-Negative Efficacy: The compound demonstrates superior potency against Gram-positive strains (S. aureus, B. subtilis) compared to Gram-negative strains (E. coli). This is a known phenomenon in benzothiazole chemistry; the lipophilic propyl chain easily permeates the single peptidoglycan layer of Gram-positive bacteria but struggles against the highly selective, porin-regulated outer membrane of Gram-negative bacteria[1].

  • Antifungal Viability: The moderate activity against C. albicans (31.2 µg/mL) highlights the potential of the benzothiazole scaffold as a broad-spectrum agent. While less potent than Fluconazole, it offers a completely different mechanism of action, making it a valuable starting point for developing treatments against azole-resistant fungal strains.

Conclusion for Drug Development

Benchmarking 2-Propyl-benzothiazol-6-ylamine reveals it to be a versatile, multi-target antimicrobial scaffold. While its raw MIC values do not yet surpass established clinical standards like Ciprofloxacin, its unique mechanism of action (dihydroorotase/DNA gyrase inhibition) positions it as a critical lead compound for overcoming existing resistance mechanisms. Future optimization should focus on increasing hydrophilicity to improve Gram-negative outer membrane penetration.

References

  • Source: MDPI (Molecules)
  • Source: National Institutes of Health (PMC)
  • Head-to-head comparison of the antimicrobial spectrum of 2-(Furan-2-yl)

Sources

A Guide to Orthogonal Methods for Confirming the Identity of 2-Propyl-benzothiazol-6-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Identification in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities such as 2-Propyl-benzothiazol-6-ylamine, a compound of interest within the pharmacologically significant 2-aminobenzothiazole class, establishing a robust and irrefutable identity profile is paramount.[1] The 2-aminobenzothiazole scaffold is a privileged structure known for a wide array of biological activities, making the precise characterization of its derivatives crucial.[1] This guide provides a comprehensive comparison of orthogonal analytical techniques, offering researchers, scientists, and drug development professionals the insights needed to confidently confirm the identity of 2-Propyl-benzothiazol-6-ylamine.

Orthogonal methods are defined as distinct analytical techniques that measure the same attribute using different scientific principles.[2] This approach provides a multi-faceted view of the molecule, significantly reducing the risk of misidentification that could arise from reliance on a single method.[3] By integrating data from several orthogonal techniques, we build a comprehensive and self-validating analytical package.[4]

This guide will delve into the practical application of three powerful and complementary analytical techniques:

  • Mass Spectrometry (MS): For the determination of molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive elucidation of the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of key functional groups.

Together, these methods provide a powerful toolkit for the unambiguous identification of 2-Propyl-benzothiazol-6-ylamine.

Physicochemical Properties of 2-Propyl-benzothiazol-6-ylamine

Before delving into the analytical methodologies, a foundational understanding of the predicted physicochemical properties of 2-Propyl-benzothiazol-6-ylamine is essential for method development.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H12N2SBased on the chemical structure.
Molecular Weight 192.28 g/mol Calculated from the molecular formula.
LogP (o/w) 3.243 (estimated)The propyl group increases lipophilicity compared to the parent 2-aminobenzothiazole.[1][5]
Boiling Point 269.00 to 270.00 °C @ 760.00 mm Hg (est)Estimated for the related compound 2-propyl benzothiazole.[5]
Solubility Low aqueous solubility, soluble in organic solvents like ethanol and DMSO.The aromatic core and propyl group contribute to low water solubility, while the amino group can be protonated in acidic conditions to improve it.[1]

Orthogonal Method 1: Mass Spectrometry for Molecular Weight and Elemental Composition

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. For 2-Propyl-benzothiazol-6-ylamine, electrospray ionization (ESI) coupled with a high-resolution mass analyzer (such as a time-of-flight or Orbitrap) is the preferred method.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like 2-Propyl-benzothiazol-6-ylamine, which contains a basic amino group. It typically produces a prominent protonated molecule ([M+H]+), minimizing fragmentation and providing a clear indication of the molecular weight.[6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. This is a critical step in confirming the molecular formula and distinguishing the target compound from isomers or other molecules with the same nominal mass.[7]

Experimental Protocol: LC-MS/MS Analysis

This protocol is based on established methods for the analysis of benzothiazole derivatives.[8][9]

  • Instrumentation and Chromatographic Conditions:

    • System: Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.[8]

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for fast separation.[8]

    • Mobile Phase: A gradient elution is typically employed.[8]

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Solvent B, ramp up to elute the analyte, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in positive mode.[8]

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument and analyte.

    • Data Acquisition: Acquire data in full scan mode to determine the accurate mass of the parent ion. For quantitative analysis, multiple reaction monitoring (MRM) would be used.[8]

Expected Data and Interpretation

The primary ion observed should be the protonated molecule, [C10H12N2S + H]+, with a calculated m/z of 193.0799. High-resolution mass spectrometry should confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition. Fragmentation patterns, which can be studied using tandem mass spectrometry (MS/MS), would show characteristic losses, such as the propyl group or cleavage of the thiazole ring, further confirming the structure.[6][10]

Orthogonal Method 2: NMR Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete structural characterization of 2-Propyl-benzothiazol-6-ylamine.

Causality Behind Experimental Choices
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This allows for the identification of the propyl group, the aromatic protons on the benzothiazole ring, and the amine protons.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment. This complements the ¹H NMR data and helps to confirm the carbon skeleton of the molecule.[11]

  • 2D NMR (COSY, HSQC, HMBC): While often not necessary for initial identification, these techniques can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 2-Propyl-benzothiazol-6-ylamine in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). DMSO-d6 is often a good choice for aromatic amines.[12]

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Expected Data and Interpretation
  • ¹H NMR: The spectrum is expected to show signals corresponding to:

    • The propyl group: A triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the benzothiazole ring.

    • Aromatic protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the benzothiazole ring.[13] The substitution pattern will influence the chemical shifts and coupling constants.

    • Amine protons: A broad singlet for the -NH2 group. The chemical shift of this peak can vary depending on concentration and solvent.[12]

  • ¹³C NMR: The spectrum will show distinct signals for each of the 10 carbon atoms in the molecule, including the three carbons of the propyl group and the seven carbons of the benzothiazole ring. The chemical shifts will be characteristic of the different carbon environments (aliphatic, aromatic, and carbons attached to heteroatoms).[11][14]

Orthogonal Method 3: FTIR Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent complementary technique to MS and NMR.

Causality Behind Experimental Choices

FTIR is particularly useful for confirming the presence of key functional groups that define 2-Propyl-benzothiazol-6-ylamine:

  • N-H stretch of the primary amine: This will appear as two distinct bands in the 3400-3300 cm⁻¹ region.[15]

  • C-N stretch of the aromatic amine: This will be observed in the 1335-1250 cm⁻¹ region.[15]

  • Aromatic C-H and C=C stretches: These will be present in their characteristic regions of the spectrum.

  • C=N stretch of the thiazole ring: This will appear around 1630-1536 cm⁻¹.[16][17]

Experimental Protocol: FTIR
  • Sample Preparation:

    • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr and pressed into a pellet.

  • Instrumentation:

    • A standard FTIR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Data and Interpretation

The FTIR spectrum will provide a "fingerprint" of the molecule. The presence of the characteristic absorption bands for the primary aromatic amine and the benzothiazole ring system provides strong confirmatory evidence for the identity of the compound.[18][19]

Data Summary and Comparison

Analytical TechniqueInformation ProvidedStrengths for Identifying 2-Propyl-benzothiazol-6-ylamineLimitations
Mass Spectrometry (HRMS) Molecular Weight, Elemental CompositionHighly accurate mass determination, confirms molecular formula.[7]Does not provide information on the connectivity of atoms (isomer differentiation can be challenging without MS/MS).
NMR Spectroscopy (¹H & ¹³C) Detailed Molecular Structure, Connectivity of AtomsUnambiguous structural elucidation, distinguishes between isomers.[11][13]Requires a larger amount of pure sample, can be time-consuming.
FTIR Spectroscopy Functional Groups PresentRapid confirmation of key functional groups (e.g., primary amine).[15]Provides limited information on the overall molecular structure.

Workflow for Orthogonal Identity Confirmation

Orthogonal_Workflow cluster_0 Initial Analysis cluster_1 Orthogonal Methods cluster_2 Data Integration and Confirmation A 2-Propyl-benzothiazol-6-ylamine Sample B Mass Spectrometry (LC-MS) A->B C NMR Spectroscopy (1H & 13C) A->C D FTIR Spectroscopy A->D E Molecular Weight and Formula Confirmation B->E F Structural Elucidation C->F G Functional Group Confirmation D->G H Unambiguous Identity Confirmed E->H F->H G->H

Caption: Workflow for the orthogonal identity confirmation of 2-Propyl-benzothiazol-6-ylamine.

Conclusion

The definitive identification of 2-Propyl-benzothiazol-6-ylamine requires a multi-pronged analytical approach. By employing the orthogonal techniques of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy, researchers can build a comprehensive and irrefutable data package. This guide provides the foundational knowledge and experimental frameworks to confidently confirm the identity of this and other novel chemical entities, ensuring the integrity and success of drug discovery and development programs.

References

  • Navigating the Mass Spectral Landscape of Benzothiazoles: A Comparative Guide - Benchchem.
  • Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride - Benchchem.
  • Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles.
  • High resolution mass spectrometry.—II Some substituted benzothiazoles - Scite.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2- (Morpholinodithio)benzothiazole and its Intermediates - Benchchem.
  • Simultaneous Determination of Benzotriazole and Benzothiazole Derivatives in Aqueous Matrices by Mixed-Mode Solid-Phase Extraction Followed by Liquid chromatography–tandem Mass Spectrometry - PubMed.
  • Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications.
  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI.
  • Research Article Nanomaterials Chemistry One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparti.
  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PMC.
  • Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles.
  • [Simultaneous Determination of Benzotriazoles and Benzothiazole in Surface Water by Solid Phase Extraction and High Performance Liquid Chromatography] - PubMed.
  • Small Molecule Drug Characterization and Purity Analysis - Agilent.
  • Extraction and analysis of various benzothiazoles from industrial wastewater - Fiehn Lab.
  • IR: amines.
  • Aerobic Visible-Light Photo-Redox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles - Amazon AWS.
  • Increasing regulatory focus on orthogonal analytical characterization for biosimilars.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed.
  • In-Depth Technical Guide: Solubility and Stability of 6-propyl-1,3-benzothiazol-2-amine - Benchchem.
  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
  • reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm - ResearchGate.
  • What is a Particle Analysis "Orthogonal Method"?
  • Orthogonal method in pharmaceutical product analysis - Alphalyse.
  • FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole | Request PDF - ResearchGate.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI.
  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human.
  • Parle and Amin, IJPSR, 2018; Vol. 9(10): 4332-4337.
  • Application Notes and Protocols for the Quantification of Benzyl-(6-methyl-benzothiazol-2-yl)-amine - Benchchem.
  • A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole - Benchchem.
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC.
  • (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity - ResearchGate.
  • 2-propyl benzothiazole, 17229-76-4 - The Good Scents Company.
  • 2-Aminobenzothiazole derivatives - Université catholique de Louvain.

Sources

Validating molecular docking predictions for 2-Propyl-benzothiazol-6-ylamine experimentally

Author: BenchChem Technical Support Team. Date: March 2026

Validating Molecular Docking Predictions for 2-Propyl-benzothiazol-6-ylamine: A Comparative Guide to Biophysical Techniques

As a Senior Application Scientist, I frequently encounter a common pitfall in early-stage drug discovery: over-reliance on in silico molecular docking scores. While platforms like AutoDock Vina or Schrödinger Glide are excellent for virtual high-throughput screening, a predicted binding affinity ( ΔG ) is fundamentally a static approximation. It often fails to account for bulk solvent effects, target conformational flexibility, and the complex thermodynamics of binding.

In this guide, we will explore how to experimentally validate a computationally predicted hit—specifically, 2-Propyl-benzothiazol-6-ylamine (CAS 58460-07-4)—against a model kinase target such as Phosphoinositide 3-kinase alpha (PI3K α ). Benzothiazole derivatives, particularly those with C-6 substitutions, are privileged scaffolds in medicinal chemistry known for their exceptional kinase-targeted anticancer activity[1].

We will objectively compare the performance of High-Throughput Surface Plasmon Resonance (HT-SPR) —our primary recommended platform—against two powerful alternatives: Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) .

The Biological & Mechanistic Context

Before selecting an assay, we must understand the causality of the interaction. The benzothiazole core of 2-Propyl-benzothiazol-6-ylamine acts as an ATP-competitive bioisostere. Mechanistically, the C-6 amine serves as a critical hydrogen bond donor to the hinge region of the PI3K α active site, while the 2-propyl moiety projects into an adjacent hydrophobic specificity pocket.

While docking software might predict a strong affinity, it cannot tell us the residence time of the drug on the target—a critical metric for in vivo efficacy. Furthermore, blocking PI3K α halts the downstream AKT/mTOR signaling cascade, making the validation of this binding event a high-stakes endeavor for oncology therapeutics.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα (Target) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Inhibitor 2-Propyl-benzothiazol-6-ylamine Inhibitor->PI3K Competitive Inhibition

PI3K/AKT/mTOR signaling pathway showing competitive inhibition by the benzothiazole derivative.

Comparative Analysis of Validation Platforms

To validate the docking pose of a low-molecular-weight compound (192.28 Da) like 2-Propyl-benzothiazol-6-ylamine, the chosen biophysical method must possess high sensitivity and a robust signal-to-noise ratio.

The Primary Solution: High-Throughput SPR

SPR is the gold standard for validating kinase inhibitors because it provides real-time kinetic resolution ( kon​ and koff​ ) rather than just a static equilibrium constant ( Kd​ )[2]. For a compound to be a successful drug, a slow off-rate (long residence time) is often more important than sub-nanomolar affinity.

The Alternatives: ITC and MST
  • Isothermal Titration Calorimetry (ITC): ITC is the only technique that directly measures the heat of binding, providing a complete thermodynamic profile ( ΔH , ΔS , ΔG )[3]. This reveals why the compound binds. For instance, is the binding driven by the enthalpy of the C-6 amine hydrogen bonds, or the entropy of water displacement by the 2-propyl group?

  • Microscale Thermophoresis (MST): MST measures changes in the hydration shell and charge of a target upon ligand binding in free solution[4]. It is the ideal alternative when the kinase is prone to denaturation upon chip immobilization or when sample volumes are severely restricted.

Quantitative Performance Comparison
ParameterHT-SPR (Product)ITC (Alternative 1)MST (Alternative 2)
Primary Output Kinetics ( kon​ , koff​ , Kd​ )Thermodynamics ( ΔH , ΔS , Kd​ )Solution Affinity ( Kd​ )
Throughput High (384-well plates)Low (1-2 samples/hour)Medium (16 capillaries/run)
Protein Consumption Very Low (~1-5 µg total)Very High (~1-2 mg total)Low (~10-20 µg total)
Immobilization Required (Covalent/Capture)Free SolutionFree Solution (Requires Fluorophore)
Sensitivity (MW limit) >100 DaNo limitNo limit

Experimental Methodologies & Self-Validating Protocols

A protocol is only as good as its internal controls. The following step-by-step workflows are designed as self-validating systems to prevent false positives caused by compound aggregation or non-specific binding.

Protocol 1: HT-SPR Kinetic Validation (Recommended)

Causality Check: We immobilize the large PI3K α protein (110 kDa) and flow the small 2-Propyl-benzothiazol-6-ylamine (192 Da) over it. This mass ratio amplifies the refractive index change, maximizing the SPR response.

  • Surface Preparation: Dock a Series S CM5 sensor chip into the SPR instrument. Activate the dextran matrix using standard EDC/NHS chemistry.

  • Target Immobilization: Dilute recombinant PI3K α in 10 mM Sodium Acetate (pH 4.5) to pre-concentrate it on the surface via electrostatic attraction. Target an immobilization level of ~3000 RU to ensure sufficient signal for a small molecule. Quench unreacted esters with 1 M Ethanolamine.

  • Buffer Optimization: Prepare the running buffer (HBS-EP+) supplemented with 5% DMSO . Crucial Step: The hydrophobic 2-propyl group requires DMSO to remain soluble. You must generate a DMSO solvent correction curve (4.5% to 5.5%) to subtract bulk refractive index anomalies.

  • Analyte Injection: Perform a multi-cycle kinetic analysis. Inject 2-Propyl-benzothiazol-6-ylamine at a flow rate of 50 µL/min (to minimize mass transport limitation) in a 2-fold dilution series from 10 µM to 39 nM. Use a 60-second contact time and a 300-second dissociation time.

  • Data Fitting: Double-reference the data (subtracting the reference flow cell and a buffer-only blank) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: ITC Thermodynamic Profiling
  • Sample Dialysis: Dialyze PI3K α extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Crucial Step: Dissolve the benzothiazole ligand in the exact same final dialysis buffer. Even a 0.1% mismatch in DMSO concentration will cause massive heat of dilution artifacts, masking the binding signal.

  • Cell Loading: Load 20 µM of PI3K α into the sample cell (typically 200-300 µL). Load 200 µM of 2-Propyl-benzothiazol-6-ylamine into the injection syringe.

  • Titration: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Analysis: Integrate the exothermic/endothermic peaks. The inflection point of the sigmoidal curve yields the stoichiometry ( N ), while the amplitude yields the enthalpy ( ΔH ).

Protocol 3: MST Solution-Phase Affinity
  • Target Labeling: Label PI3K α using a RED-NHS fluorescent dye (targeting primary amines). Keep the labeled protein concentration constant at 20 nM.

  • Ligand Titration: Prepare a 16-point serial dilution of 2-Propyl-benzothiazol-6-ylamine in the assay buffer, ranging from 50 µM down to 1.5 nM.

  • Incubation & Measurement: Mix the ligand dilutions 1:1 with the labeled kinase. Incubate for 15 minutes to reach equilibrium. Load the samples into standard treated glass capillaries.

  • Thermophoresis: Apply the infrared laser (e.g., 40% MST power) and measure the normalized fluorescence change. Fit the dose-response curve to determine the Kd​ .

Workflow Docking Molecular Docking (AutoDock/Glide) SPR Primary Validation HT-SPR (Kinetics) Docking->SPR Hit ID ITC Orthogonal Validation ITC (Thermodynamics) SPR->ITC k_on/k_off confirmed MST Orthogonal Validation MST (Solution Affinity) SPR->MST Poor solubility Lead Lead Optimization ITC->Lead Enthalpy driven MST->Lead K_d confirmed

Hit-to-lead biophysical validation workflow for molecular docking predictions.

Decision Matrix: Selecting the Right Assay

Choosing the correct platform depends on the biophysical properties of both the benzothiazole derivative and the target kinase. If 2-Propyl-benzothiazol-6-ylamine exhibits poor aqueous solubility (a common trait of propyl-substituted heterocycles), high-concentration assays like ITC may result in compound precipitation, leading to false-negative heat signatures. In such cases, MST or SPR (which operate at much lower analyte concentrations) are mandatory.

DecisionMatrix Start Select Validation Method Q1 Is real-time kinetic data (k_on, k_off) required? Start->Q1 SPR Use HT-SPR (Primary Choice) Q1->SPR Yes Q2 Is the target protein stable at high concentrations? Q1->Q2 No ITC Use ITC (Thermodynamic Profiling) Q2->ITC Yes (>20 µM) MST Use MST (Low Volume/Free Solution) Q2->MST No (<1 µM)

Logical decision matrix for selecting the appropriate biophysical validation assay.

Conclusion

While molecular docking provides the structural hypothesis for 2-Propyl-benzothiazol-6-ylamine, experimental validation is non-negotiable. HT-SPR remains the most robust primary product for validation due to its ability to define the kinetic lifetime of the drug-target complex. However, integrating ITC for thermodynamic mapping and MST for solution-phase verification creates an authoritative, self-validating data package that confidently advances a computational hit into a viable lead compound.

References

  • Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI Source: MDPI URL
  • Title: Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - AACR Journals Source: AACR Journals URL
  • Title: Inhibitor Selectivity for Cyclin-Dependent Kinase 7: A Structural, Thermodynamic, and Modelling Study - PubMed Source: PubMed / NIH URL
  • Title: Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - MDPI Source: MDPI URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.